GNE-0439
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[4-(4-propylcyclohexyl)benzoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-5-15-6-8-16(9-7-15)17-10-12-18(13-11-17)20(23)22-19(14(2)3)21(24)25/h10-16,19H,4-9H2,1-3H3,(H,22,23)(H,24,25)/t15?,16?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMKUWKJBZSEJH-RJYAGPCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of GNE-0439, a selective inhibitor of the voltage-gated sodium channel Nav1.7. The information presented is collated from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of pain therapeutics, ion channel pharmacology, and drug discovery.
Executive Summary
This compound is a novel, potent, and selective small molecule inhibitor of the Nav1.7 sodium channel, a genetically validated target for the treatment of pain.[1][2][3] Unlike traditional Nav1.7 inhibitors that block the channel's pore, this compound exhibits a distinct mechanism of action by binding to the fourth voltage-sensing domain (VSD4) of the channel.[4][5] This allosteric modulation results in the inhibition of channel function. The discovery of this compound was facilitated by a mechanism-specific assay design, highlighting the potential for identifying novel classes of ion channel modulators.[4][6] This guide details the quantitative pharmacology, binding site, and experimental methodologies used to characterize the unique interaction between this compound and the Nav1.7 channel.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized using electrophysiological and membrane potential assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| Human Nav1.7 | Electrophysiology | 0.34 | 0.29–0.73 | [4] |
| Human Nav1.5 | Electrophysiology | 38.3 | 21.43–70.92 | [4] |
| Human Nav1.7 N1742K Mutant | Electrophysiology | 0.37 | 0.46–0.76 | [4][7][8][9] |
Table 1: Inhibitory Potency of this compound on Wild-Type and Mutant Nav Channels.
| Target | Concentration of this compound (µM) | % Inhibition | Standard Deviation | n | Reference |
| Human Nav1.7 R1608A Mutant | 66 | 41.0 | 12.8 | 6 | [4][5] |
Table 2: Effect of this compound on the VSD4 Mutant Nav1.7 R1608A.
Mechanism of Action: Allosteric Modulation via VSD4 Binding
In contrast, the N1742K mutation, located within the channel pore, has no significant impact on the inhibitory activity of this compound, confirming that the compound does not bind to the pore.[4] This non-pore blocking mechanism confers a high degree of selectivity for Nav1.7 over other sodium channel subtypes, such as the cardiac channel Nav1.5.[4]
The binding of this compound to VSD4 is state-dependent, with a preference for the inactivated state of the channel.[4] This is a characteristic shared with other VSD4-targeting arylsulfonamide inhibitors.[4]
Figure 1: this compound binds to the VSD4 of the Nav1.7 channel, leading to allosteric inhibition.
Experimental Protocols
The characterization of this compound's mechanism of action involved several key experimental methodologies.
High-Throughput Screening: Mechanism-Specific Membrane Potential Assay
The initial discovery of this compound was enabled by a novel membrane potential assay designed to identify non-pore-blocking inhibitors.[4]
-
Cell Line: A stable cell line expressing the human Nav1.7 N1742K mutant channel was used. The N1742K mutation enhances the channel's sensitivity to certain activators.
-
Assay Principle: The assay measured changes in membrane potential using a fluorescent dye.
-
Activator: 1KαPMTX, a scorpion venom toxin, was used to activate the N1742K channels.
-
Screening Protocol:
-
Cells were incubated with the fluorescent membrane potential dye.
-
Test compounds, including this compound, were added.
-
The Nav1.7 N1742K channels were activated with 1KαPMTX.
-
The change in fluorescence, indicative of membrane depolarization, was measured.
-
Inhibitors of the channel would prevent this depolarization, resulting in a reduced fluorescence signal.
-
-
Counter-Screen: A conventional membrane potential assay using wild-type Nav1.7 channels and the activator veratridine (B1662332) was used as a counter-screen. This compound was inactive in this assay, highlighting the specificity of the N1742K-based screen for identifying VSD4 binders.[4]
Figure 2: High-throughput screening workflow for the discovery of this compound.
Electrophysiology: Automated Patch-Clamp
Concentration-response studies and selectivity profiling were conducted using an automated patch-clamp system.[4]
-
System: SyncroPatch 768.
-
Configuration: Whole-cell patch-clamp.
-
Cell Lines: Stable cell lines expressing human Nav1.7, Nav1.5, and the Nav1.7 mutants N1742K and R1608A.
-
Voltage Protocol: A voltage protocol was used to hold the channels in the inactivated state before applying a test pulse to elicit a current. This is crucial for studying state-dependent inhibitors.
-
Data Analysis: The peak sodium current was measured in the presence of varying concentrations of this compound. These data were then used to construct concentration-response curves and calculate IC50 values.
Mutagenesis Studies
Site-directed mutagenesis was employed to investigate the binding site of this compound.
-
Mutants:
-
R1608A: To probe the involvement of the VSD4 S4 segment.
-
N1742K: To rule out binding to the channel pore.
-
-
Methodology: The respective mutations were introduced into the cDNA of human Nav1.7. These mutant channels were then transiently or stably expressed in a suitable cell line for electrophysiological characterization as described above.
Structure-Activity Relationship and Uniqueness
This compound possesses a unique chemical structure compared to previously reported Nav1.7 VSD4 binders, such as arylsulfonamides (e.g., GX-936) and acylsulfonamides.[4][7][8][9] A key feature of this compound is the presence of a carboxylic acid moiety, which is believed to be essential for its interaction with the positively charged arginine residue (R1608) in VSD4.[5] This interaction is a critical determinant of its inhibitory activity.
Figure 3: Logical relationship of this compound's structure to its activity on Nav1.7.
Conclusion
This compound represents a significant advancement in the development of selective Nav1.7 inhibitors. Its unique, non-pore-blocking mechanism of action, involving allosteric modulation through binding to VSD4, offers a differentiated approach to targeting this critical pain channel. The detailed characterization of its pharmacology and binding site provides a solid foundation for further preclinical and clinical investigation. The methodologies employed in the discovery and characterization of this compound also serve as a valuable case study for future ion channel drug discovery programs.
References
- 1. drpress.org [drpress.org]
- 2. youtube.com [youtube.com]
- 3. physoc.org [physoc.org]
- 4. pnas.org [pnas.org]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GNE-0439, a novel inhibitor of the voltage-gated sodium channel Nav1.7. A comprehensive overview of its inhibitory potency against Nav1.7 in comparison to the cardiac isoform Nav1.5 is presented, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.
Quantitative Selectivity Profile
The inhibitory activity of this compound on Nav1.7 and Nav1.5 channels has been quantified through electrophysiological studies, revealing a significant selectivity for Nav1.7. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) | Selectivity (fold) vs. Nav1.5 |
| Nav1.7 | 0.34[1][2][3][4][5][6] | ~113 |
| Nav1.5 | 38.3[1][2][3][4][5][6] | 1 |
Data derived from electrophysiology experiments.[2][3]
Experimental Protocols
The determination of this compound's selectivity profile was primarily achieved through automated patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents through the voltage-gated sodium channels in response to the compound.
Cell Lines and Channel Expression
HEK293 cells stably expressing human Nav1.7 or Nav1.5 channels were utilized for the electrophysiological recordings. For mechanistic studies, mutant Nav1.7 channels, such as N1742K and R1608A, were also employed.[2][3] The N1742K mutation was used to create a pore that is less susceptible to pore-binding inhibitors, thereby facilitating the discovery of non-pore binding compounds.[2][3] The R1608A mutation in the voltage-sensing domain (VSD4) was used to confirm the binding site of this compound.[2]
Automated Patch-Clamp Electrophysiology (SyncroPatch)
Concentration-response curves were generated using the SyncroPatch 768 system, a high-throughput automated patch-clamp platform.[2][3]
-
Voltage Protocol: A series of depolarizing voltage steps were applied to elicit sodium currents. The specific voltage protocols were optimized for each channel subtype to account for their differing biophysical properties.
-
Compound Application: this compound was applied at various concentrations to determine the dose-dependent inhibition of the sodium current.
-
Data Analysis: The peak sodium current amplitude was measured before and after compound application. The percentage of inhibition was calculated for each concentration, and the data were fitted to a logistic equation to determine the IC50 value.
Membrane Potential Assays
In addition to electrophysiology, membrane potential assays were used in the initial screening phases.[2] A key innovation was the use of the N1742K mutant Nav1.7 channel in combination with the activator 1KαPMTX.[2] This "mechanism-specific" assay design was crucial for identifying non-pore-binding inhibitors like this compound, which would have been missed in conventional assays using wild-type channels and pore-binding activators like veratridine.[2] this compound showed near-complete blockage in the N1742K-based assay but no inhibition in the conventional wild-type veratridine-based assay.[2]
Visualizing the Data and Processes
To further clarify the selectivity and the experimental approach, the following diagrams are provided.
Caption: Comparative potency of this compound on Nav1.7 and Nav1.5.
Caption: Workflow for determining Nav1.7 vs. Nav1.5 selectivity.
Mechanism of Action and Binding Site
This compound is a non-pore-binding inhibitor that interacts with the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel. This was confirmed by demonstrating a significant reduction in potency against the R1608A mutant channel.[2] The presence of a carboxylic acid group on this compound is thought to facilitate an electrostatic interaction with a key arginine residue (R1608) in VSD4.[2] This binding mechanism is distinct from many other known Nav1.7 inhibitors and contributes to its selectivity profile.[1][5][6]
Conclusion
This compound demonstrates a high degree of selectivity for Nav1.7 over Nav1.5, with an approximately 113-fold difference in inhibitory potency. This selectivity is attributed to its unique binding to the VSD4 of the Nav1.7 channel. The use of mechanism-specific assays, particularly automated patch-clamp electrophysiology with specific mutant cell lines, was instrumental in the discovery and characterization of this selective inhibitor. This detailed understanding of this compound's selectivity profile and mechanism of action provides a solid foundation for its further investigation as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
GNE-0439: A Technical Guide for its Application as a Selective Nav1.7 Inhibitor in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0439 is a novel, potent, and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4] Extensive research has identified Nav1.7 as a critical player in human pain signaling, making it a highly attractive target for the development of novel analgesics.[5][6][7] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most types of pain.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro activity, and potential applications as a tool compound for pain research. It is important to note that while this compound has been characterized in vitro, detailed in vivo studies in established pain models are not extensively documented in the public domain.
Mechanism of Action
This compound distinguishes itself from many other Nav1.7 inhibitors through its unique mechanism of action. It is not a pore blocker but instead binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[1][9] This interaction is facilitated by a carboxylic acid group on the this compound molecule, which is predicted to form a favorable electrostatic interaction with the R1608 residue in the S4 segment of the VSD4 domain.[1] By binding to this allosteric site, this compound modulates channel gating, leading to the inhibition of sodium ion influx and subsequent dampening of neuronal excitability.
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound on the Nav1.7 channel.
Quantitative Data
The potency and selectivity of this compound have been determined through in vitro electrophysiological and membrane potential assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (µM) | 95% Confidence Interval (µM) | Reference(s) |
| Nav1.7 | Electrophysiology | 0.34 | 0.29–0.73 | [1][2] |
| Nav1.7 (N1742K mutant) | Membrane Potential | 0.37 | 0.46–0.76 | [1][2] |
Table 2: In Vitro Selectivity Profile of this compound
| Target | Assay Type | IC50 (µM) | Selectivity (fold vs. Nav1.7) | Reference(s) |
| Nav1.5 | Electrophysiology | 38.3 | ~113 | [1][2] |
| Nav1.7 (R1608A mutant) | Electrophysiology | >50 (41% inhibition at 66 µM) | >147 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound as a research tool. Below are methodologies for key in vitro assays used to characterize this compound, as well as descriptions of standard in vivo pain models that could be employed for its evaluation.
In Vitro Electrophysiology: Patch-Clamp Assay
This protocol is essential for determining the potency and mechanism of action of this compound on Nav1.7 and other sodium channels.
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human Nav1.7 channel (or other subtypes for selectivity testing). Culture the cells under standard conditions.
-
Electrophysiology Rig: Utilize an automated patch-clamp system (e.g., SyncroPatch 768) or a manual patch-clamp setup.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing step to 0 mV for 20 ms (B15284909) to elicit a sodium current.
-
-
Compound Application: Prepare a concentration-response curve for this compound by applying increasing concentrations of the compound to the external solution.
-
Data Analysis: Measure the peak inward sodium current in the presence of different concentrations of this compound. Fit the data to a Hill equation to determine the IC50 value.
In Vitro Membrane Potential Assay
This high-throughput assay is suitable for primary screening and confirming the activity of Nav1.7 inhibitors.
-
Cell Culture: Plate HEK293 cells stably expressing the Nav1.7 N1742K mutant in 384-well plates. This mutant is used to enhance the assay window for VSD4-binding compounds.[1][2]
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., a blue fluorescence dye) according to the manufacturer's instructions.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for a specified period (e.g., 3 minutes).
-
Channel Activation: Stimulate the channels with a VSD4-binding activator like 1KαPMTX.[1]
-
Signal Detection: Measure the change in fluorescence using a plate reader. Inhibition of the channel will result in a reduced fluorescence signal.
-
Data Analysis: Normalize the fluorescence signals and calculate the percent inhibition for each concentration of this compound to determine the IC50.
In Vivo Pain Models (Hypothetical Application)
-
Inflammatory Pain Models:
-
Complete Freund's Adjuvant (CFA) Model: A unilateral intraplantar injection of CFA induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.[9][10]
-
Carrageenan Model: An intraplantar injection of carrageenan causes an acute inflammatory response, with peak hyperalgesia typically observed within a few hours.[9][11]
-
Formalin Test: An injection of formalin into the paw elicits a biphasic pain response, with an initial acute phase followed by a longer inflammatory phase.[12]
-
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) Model: Loose ligation of the sciatic nerve results in the development of chronic neuropathic pain behaviors.[9][11]
-
Spared Nerve Injury (SNI) Model: Ligation and transection of two of the three terminal branches of the sciatic nerve produce a robust and long-lasting neuropathic pain state.[9]
-
Spinal Nerve Ligation (SNL) Model: Ligation of the L5 and/or L6 spinal nerves leads to the development of tactile allodynia.[12]
-
In Vivo Formulation
For in vivo studies, this compound can be formulated in various vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] For example, a stock solution in DMSO can be sequentially mixed with PEG300, Tween-80, and finally saline to achieve the desired final concentration and vehicle composition.[3]
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the discovery and characterization of a Nav1.7 inhibitor like this compound, and the logical relationship of its selectivity.
References
- 1. pnas.org [pnas.org]
- 2. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain | MDPI [mdpi.com]
- 10. criver.com [criver.com]
- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]
GNE-0439: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of GNE-0439, a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7. The information presented is based on the foundational research published in the Proceedings of the National Academy of Sciences (PNAS).
Introduction
This compound is a small molecule inhibitor of the Nav1.7 sodium channel, a genetically validated target for the treatment of pain. The discovery of this compound was a result of a mechanism-specific assay design that favored the identification of selective, non-pore-blocking inhibitors. This compound is distinguished by its unique chemical structure and its mode of action, binding to the voltage-sensor domain 4 (VSD4) of the Nav1.7 channel.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Target | Assay Type | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| Human Nav1.7 | Electrophysiology | 0.34 | 0.29–0.73 | [1] |
| Human Nav1.5 | Electrophysiology | 38.3 | 21.43–70.92 | [1] |
| Human Nav1.7 N1742K Mutant | Membrane Potential Assay | 0.37 | 0.46–0.76 | [1] |
| Human Nav1.7 R1608A Mutant | Electrophysiology | > 50 (41.0 ± 12.8% inhibition at 66 µM) | N/A | [1] |
Table 1: Inhibitory Potency of this compound against Nav Channels.
| Parameter | Value |
| Molecular Formula | C₂₁H₃₁NO₃ |
| Molecular Weight | 345.48 |
Table 2: Physicochemical Properties of this compound.
Mechanism of Action
This compound is a VSD4 binder, a class of inhibitors that targets the voltage-sensor domain of the Nav1.7 channel rather than the central pore. This is supported by the significant loss of potency observed with the R1608A mutation, located in the S4 segment of VSD4. This compound possesses a carboxylic acid group that is predicted to form an electrostatic interaction with the R1608 residue.[1] This mechanism of action is distinct from traditional local anesthetics and other pore-blocking Nav channel inhibitors.
References
GNE-0439 and its Impact on Neuronal Excitability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0439 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key player in the transmission of pain signals, and its genetic validation as a critical component of the human pain pathway has made it a prime target for the development of novel analgesics. This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, with a focus on its mechanism of action, quantitative effects on channel function, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its inhibitory effect on Nav1.7 through a distinct mechanism that does not involve direct blockage of the channel pore. Instead, it binds to the voltage-sensing domain (VSD) of the fourth transmembrane segment (S4) of the channel, an area known as VSD4.[1] This interaction stabilizes the channel in a non-conducting state, thereby reducing the influx of sodium ions that is necessary for the generation and propagation of action potentials in neurons.[1]
The binding of this compound to VSD4 is state-dependent, meaning it has a higher affinity for the channel when the VSD4 is in an activated conformation.[1] This property contributes to its selectivity and potency. The anionic group of this compound is predicted to form an electrostatic interaction with a key arginine residue within the VSD4, effectively trapping it in its activated state and preventing the channel from opening.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for Nav1.7 over other sodium channel subtypes, such as the cardiac isoform Nav1.5.
| Target | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| Human Nav1.7 | 0.34 | 0.29 - 0.73 | --INVALID-LINK-- |
| Human Nav1.5 | 38.3 | 21.43 - 70.92 | --INVALID-LINK-- |
Effect on Neuronal Excitability
While direct studies on this compound's effect on the firing properties of native neurons are not extensively published, the impact of selective Nav1.7 inhibition has been investigated using similar compounds. For instance, the selective Nav1.7 inhibitor PF-05089771 has been shown to decrease the firing frequency of dorsal root ganglion (DRG) neurons.[2] Given that Nav1.7 is a key contributor to setting the threshold for action potential generation in these sensory neurons, its inhibition by this compound is expected to lead to a decrease in neuronal firing rates, particularly in response to sub-threshold stimuli. This reduction in firing frequency is the basis for its potential analgesic effect.
Experimental Protocols
The characterization of this compound and other Nav1.7 inhibitors relies on specialized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Automated Patch-Clamp Electrophysiology (SyncroPatch 768PE)
This high-throughput technique allows for the rapid and precise measurement of ion channel currents from hundreds of cells simultaneously.
Objective: To determine the potency and selectivity of this compound by measuring the inhibition of Nav1.7 and Nav1.5 currents.
Cell Lines: HEK293 cells stably expressing human Nav1.7 or Nav1.5.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.[3]
-
Internal Solution (in mM): 110 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.[3]
Voltage Protocol for Nav1.7:
-
Hold the cell membrane at a potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit Nav1.7 currents.
-
To assess state-dependence, a pre-pulse to -50 mV for 500 ms can be used to shift a population of channels to the inactivated state before the test pulse.
Procedure:
-
HEK293 cells expressing the target Nav channel are harvested and prepared in a single-cell suspension.
-
The SyncroPatch 768PE system automatically positions a 384-well plate with planar patch-clamp chips.
-
The cell suspension is dispensed into the wells, and a giga-ohm seal is formed between a single cell and the chip aperture.
-
The whole-cell configuration is established by applying a suction pulse.
-
Baseline Nav currents are recorded using the specified voltage protocol.
-
This compound is added at various concentrations to the external solution.
-
The inhibitory effect of the compound on the peak Nav current is measured after a defined incubation period.
-
IC50 values are calculated by fitting the concentration-response data to a logistical equation.
Membrane Potential Assay
This fluorescence-based assay provides a high-throughput method for screening Nav1.7 inhibitors by measuring changes in cell membrane potential.
Objective: To identify inhibitors of Nav1.7 by measuring their ability to block veratridine-induced membrane depolarization.
Cell Line: HEK293 cells stably expressing human Nav1.7.
Reagents:
-
Membrane potential-sensitive dye (e.g., a FRET-based dye pair).
-
Veratridine (a Nav channel activator).
-
This compound or other test compounds.
Procedure:
-
HEK293-Nav1.7 cells are plated in 384-well plates.
-
The cells are loaded with a membrane potential-sensitive dye.
-
A baseline fluorescence reading is taken.
-
This compound or other test compounds are added to the wells and incubated for a specific period.
-
Veratridine is added to the wells to activate the Nav1.7 channels, causing an influx of Na+ and subsequent membrane depolarization.[4]
-
The change in fluorescence, which corresponds to the change in membrane potential, is measured.
-
Inhibitors of Nav1.7 will prevent or reduce the veratridine-induced depolarization, resulting in a smaller change in fluorescence.[4]
-
The percentage of inhibition is calculated relative to control wells (no compound).
Conclusion
This compound is a highly selective inhibitor of Nav1.7 that acts through a unique mechanism involving the voltage-sensing domain. Its ability to potently and selectively block this key pain channel underscores its potential as a therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other selective Nav1.7 inhibitors, with the ultimate goal of providing more effective and safer treatments for chronic pain.
References
- 1. esrf.fr [esrf.fr]
- 2. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GNE-0439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GNE-0439, a selective inhibitor of the voltage-gated sodium channel Nav1.7. This document details the compound's mechanism of action, summarizes its biochemical and cellular activities, and provides comprehensive experimental protocols for key assays utilized in its evaluation.
Introduction to this compound
This compound is a novel small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4][5] Nav1.7 is a genetically validated target for pain, as gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This compound has demonstrated high selectivity for Nav1.7 over other sodium channel subtypes, such as Nav1.5, which is critical for cardiac function.[1][2][6] Its unique mechanism of action and selectivity profile make it a valuable tool for studying the role of Nav1.7 in nociception and a potential starting point for the development of novel analgesics.
Mechanism of Action
This compound is a potent and selective inhibitor of Nav1.7 that acts via a non-pore-blocking mechanism.[1][6] It binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[6] This is supported by data showing that mutations in the S4 segment of the VSD4 domain, such as R1608A, significantly reduce the inhibitory potency of this compound.[6] In contrast, mutations in the pore region of the channel do not affect its activity.[6] this compound possesses a carboxylic acid group that is thought to form an electrostatic interaction with a key arginine residue (R1608) within the VSD4.[6]
Below is a diagram illustrating the proposed binding site of this compound on the Nav1.7 channel.
Quantitative In Vitro Data
The inhibitory activity of this compound against Nav1.7 and its selectivity over other sodium channel subtypes have been determined using various in vitro assays. The following table summarizes the key quantitative data.
| Target | Assay Type | IC50 (µM) | Reference |
| Human Nav1.7 | Electrophysiology | 0.34 | [1][2][6] |
| Human Nav1.5 | Electrophysiology | 38.3 | [1][2][6] |
| Human Nav1.7 (N1742K mutant) | Membrane Potential Assay | 0.37 | [1][2][6] |
| Human Nav1.7 (R1608A mutant) | Electrophysiology | >50 | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Cell Line Maintenance and Culture
HEK293 or CHO cells stably expressing the human Nav1.7 channel are used for in vitro characterization.
-
Cell Line: HEK293 cells stably expressing human Nav1.7 (e.g., ATCC CRL-1573 with custom modification) or CHO cells stably expressing human Nav1.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL G418.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:5 to 1:10.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing the potency and mechanism of action of ion channel modulators.
-
Cell Preparation: Cells are plated onto glass coverslips coated with Poly-D-Lysine 24-48 hours prior to recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Recording:
-
Coverslips are transferred to a recording chamber and perfused with the external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
-
The test compound (this compound) is applied at various concentrations via the perfusion system.
-
The peak inward current is measured before and after compound application to determine the degree of inhibition.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
Membrane Potential Assay (FRET-based)
This is a higher-throughput assay used to screen for and characterize Nav1.7 inhibitors.
-
Principle: This assay utilizes fluorescence resonance energy transfer (FRET) to measure changes in membrane potential. A pair of voltage-sensing dyes, a donor (e.g., coumarin) and an acceptor (e.g., oxonol), are used. Depolarization of the cell membrane causes the acceptor dye to move into the membrane, bringing it closer to the donor and increasing FRET.
-
Cell Preparation: Nav1.7-expressing cells are plated in 96- or 384-well plates.
-
Assay Procedure:
-
Cells are loaded with the FRET dyes.
-
The test compound (this compound) is added to the wells and incubated.
-
A Nav1.7 channel activator, such as veratridine (B1662332) or a scorpion toxin, is added to induce channel opening and cell depolarization.
-
The change in FRET signal is measured using a fluorescence plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the activator-induced FRET signal.
-
-
Data Analysis: The concentration-response curve for this compound is generated to determine its IC50 value in this assay format.
Nav1.7 Signaling in Nociception
The diagram below illustrates the role of Nav1.7 in the transmission of pain signals.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Cell line generation [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of the Carboxylic Acid Moiety in GNE-0439: A Selective Nav1.7 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0439 is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. A key structural feature of this compound is its carboxylic acid group, which plays a critical role in its unique binding mechanism and high selectivity. This technical guide provides a comprehensive overview of the function of the carboxylic acid moiety in this compound, detailing its interaction with the Nav1.7 channel, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1] Gain-of-function mutations in Nav1.7 are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain.[1] This makes Nav1.7 a prime target for the development of novel analgesics. This compound has emerged as a promising selective inhibitor of Nav1.7.[2] Its unique structure, particularly the presence of a carboxylic acid group, distinguishes it from other known Nav1.7 inhibitors and is fundamental to its mechanism of action.[2]
The Function of the Carboxylic Acid Group in this compound
The carboxylic acid group of this compound is not merely a passive structural element; it is the key to the molecule's high-affinity binding and selectivity for the Nav1.7 channel. This acidic moiety engages in a critical electrostatic interaction with a specific amino acid residue within the channel's voltage-sensing domain (VSD).
Electrostatic Interaction with Arginine R1608 in VSD4
This compound binds to the fourth voltage-sensing domain (VSD4) of the Nav1.7 channel, a region distinct from the channel pore targeted by many non-selective sodium channel blockers.[2] The carboxylic acid group of this compound is predicted to form a favorable electrostatic interaction, a salt bridge, with the positively charged side chain of the arginine residue at position 1608 (R1608) in the S4 segment of VSD4.[2] This interaction is crucial for the stable binding of this compound to the channel.
The importance of this interaction is highlighted by mutagenesis studies. Mutation of the R1608 residue to a neutral alanine (B10760859) (R1608A) significantly reduces the potency of this compound, confirming that this electrostatic interaction is a primary determinant of the inhibitor's binding affinity.[2]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different Nav channel subtypes and the impact of the R1608A mutation.
| Channel | IC50 (µM) | 95% Confidence Interval (µM) |
| Nav1.7 | 0.34 | 0.29 - 0.73 |
| Nav1.5 | 38.3 | 21.43 - 70.92 |
| Nav1.7 (N1742K) | 0.37 | 0.46 - 0.76 |
Table 1: Inhibitory activity of this compound against various Nav channel subtypes. Data sourced from Chernov-Rogan T, et al. (2018).[2]
| Channel Mutant | % Inhibition at 66 µM this compound |
| Nav1.7 (R1608A) | 41.0 ± 12.8 |
Table 2: Reduced potency of this compound against the Nav1.7 R1608A mutant. Data sourced from Chernov-Rogan T, et al. (2018).[2]
Signaling Pathways and Experimental Workflows
Proposed Binding Mechanism of this compound
The interaction between the carboxylic acid of this compound and the R1608 residue of Nav1.7 is a cornerstone of its inhibitory mechanism. The following diagram illustrates this key interaction.
References
Methodological & Application
GNE-0439: Application Notes and Protocols for Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GNE-0439, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in automated patch clamp (APC) systems. The protocols outlined below are designed to facilitate the characterization of this compound's inhibitory effects on Nav1.7 channels, a critical target in pain research.
Introduction to this compound
This compound is a novel small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Human genetics have strongly implicated Nav1.7 as a key player in pain signaling pathways; loss-of-function mutations in the SCN9A gene (which encodes for Nav1.7) lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating pain syndromes.[4][5] This makes Nav1.7 a highly attractive target for the development of novel analgesics.
This compound exhibits high selectivity for Nav1.7 over other sodium channel subtypes, notably Nav1.5, which is crucial for cardiac function.[1][2][3] Its mechanism of action involves binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, a region that shows sequence divergence among Nav channel subtypes, contributing to its selectivity.[4][6]
Automated patch clamp (APC) technology offers a high-throughput and robust platform for characterizing the pharmacological effects of compounds like this compound on ion channels.[7][8] These systems enable the rapid and reliable acquisition of high-quality electrophysiological data, which is essential for determining a compound's potency, selectivity, and mechanism of action.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with Nav1.7 channels as determined by electrophysiological assays.
Table 1: Potency of this compound on Nav Channels
| Channel Subtype | IC50 (µM) | Assay Type | Reference |
| Nav1.7 | 0.34 | Automated Patch Clamp (SyncroPatch) | [1][3][5] |
| Nav1.5 | 38.3 | Automated Patch Clamp (SyncroPatch) | [1][3][5] |
| Nav1.7 (N1742K mutant) | 0.37 | Membrane Potential Assay | [1][3] |
Table 2: Biophysical Properties of Nav1.7 Channels in Heterologous Expression Systems
| Parameter | Wild-Type (WT) | N1742K Mutant | Cell Line | Reference |
| Activation V1/2 (mV) | -29.58 ± 0.14 | -9.80 ± 0.09 | HEK293 | [6] |
| Inactivation V1/2 (mV) | -62.85 ± 0.15 | -48.85 ± 0.07 | HEK293 | [6] |
Signaling Pathway and Experimental Workflow
Nav1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of Nav1.7 in the pain signaling pathway, from the peripheral sensory neuron to the central nervous system.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GNE-0439 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for GNE-0439, a potent and selective inhibitor of the Nav1.7 sodium channel. The protocols outlined herein are intended to ensure the accurate and effective use of this compound in various research applications. Included are key physicochemical properties, its mechanism of action, detailed experimental procedures, and recommendations for storage to maintain compound integrity.
This compound: Properties and Specifications
This compound is a novel, selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Understanding its fundamental properties is crucial for accurate preparation and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₁H₃₁NO₃[1][4] |
| Molecular Weight | 345.48 g/mol [1][4] |
| Appearance | White to off-white solid[1] |
| CAS Number | 1241902-40-8[1] |
| Target | Nav1.7 Sodium Channel[4] |
| IC₅₀ | 0.34 µM for Nav1.7; 38.3 µM for Nav1.5[1][3][4][5] |
| Solubility in DMSO | ≥105 mg/mL (≥303.92 mM)[2] |
Mechanism of Action
This compound selectively inhibits the Nav1.7 channel, which is a key mediator in the transmission of pain signals.[5] Unlike local anesthetics that block the channel pore, this compound possesses a carboxylic acid group and binds to the voltage-sensing domain 4 (VSD4) on the exterior of the channel.[1][5] This binding stabilizes the channel in a resting state, preventing the influx of sodium ions that is necessary to propagate an action potential. By inhibiting Nav1.7, this compound effectively blocks the transmission of pain signals in neurons.
Caption: this compound inhibits Nav1.7, blocking Na+ influx and pain signal propagation.
Experimental Protocol: this compound Stock Solution Preparation
This protocol details the steps for preparing a concentrated stock solution of this compound using Dimethyl Sulfoxide (DMSO). It is critical to use high-quality, anhydrous (or newly opened) DMSO, as the compound's solubility can be significantly impacted by moisture.[1]
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or ACS Grade Dimethyl Sulfoxide (DMSO)[6]
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
3.2. Stock Solution Calculation The following table provides the mass of this compound required to prepare stock solutions of common concentrations. The calculation is based on the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .
| Desired Concentration | Volume of DMSO | Mass of this compound (MW = 345.48) |
| 1 mM | 1 mL | 0.345 mg |
| 5 mM | 1 mL | 1.727 mg |
| 10 mM | 1 mL | 3.455 mg |
| 50 mM | 1 mL | 17.274 mg |
| 100 mM | 1 mL | 34.548 mg |
3.3. Step-by-Step Protocol
-
Equilibration: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the calculated volume of high-quality DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Sonication (Recommended): If the solution is not completely clear, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.[1][2]
-
Aliquotting: Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]
-
Storage: Store the aliquots as recommended in Section 4.
Caption: Workflow for preparing this compound stock solution in DMSO.
Storage and Handling
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
| Parameter | Recommendation |
| Storage Temperature | -20°C (short-term) or -80°C (long-term)[1] |
| Stability at -20°C | Up to 1 month[1][7] |
| Stability at -80°C | Up to 6 months[1][7] |
| Freeze-Thaw Cycles | Avoid repeated cycles; use single-use aliquots.[7] |
| Light Exposure | Store protected from light in a dark container or box. |
| Handling | Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can facilitate the absorption of substances through the skin.[8] |
Application Example: Dilution for In Vitro Assay
To use the this compound stock solution in a cell-based assay, it must be diluted to the final working concentration in the appropriate cell culture medium.
Protocol:
-
Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Add the diluted this compound to the cells and proceed with the experimental protocol. It is recommended to prepare working solutions fresh for each experiment.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 3. This compound | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
GNE-0439 Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0439 is a novel and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a genetically validated target for pain, as gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain.[4][5][6] this compound possesses a carboxylic acid group and is believed to bind to the voltage sensor domain 4 (VSD4) of the Nav1.7 channel, a distinct mechanism compared to many other Nav1.7 inhibitors.[1][2] Its high selectivity for Nav1.7 over other sodium channel subtypes, such as the cardiac channel Nav1.5, makes it an attractive candidate for the development of novel analgesics with a potentially improved safety profile.[1][2][6]
This document provides detailed application notes and protocols for the formulation and in vivo use of this compound in animal studies, intended to aid researchers in preclinical evaluation.
Data Presentation
While specific in vivo pharmacokinetic and efficacy data for this compound is not extensively available in publicly accessible literature, this section provides template tables that researchers can use to structure their experimental data. The following are examples of how quantitative data for a compound like this compound should be presented.
Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
| Intravenous (IV) | 1 | Data | Data | Data | Data | 100 |
| Oral (PO) | 10 | Data | Data | Data | Data | Data |
| Intraperitoneal (IP) | 5 | Data | Data | Data | Data | Data |
Note: This table is a template. Actual data needs to be generated from experimental studies.
Table 2: Example Efficacy of this compound in a Mouse Model of Inflammatory Pain (Formalin Test)
| Treatment Group | Dose (mg/kg, PO) | Phase I Licking Time (s) (Mean ± SEM) | % Inhibition (Phase I) | Phase II Licking Time (s) (Mean ± SEM) | % Inhibition (Phase II) |
| Vehicle | - | Data | - | Data | - |
| This compound | 10 | Data | Data | Data | Data |
| This compound | 30 | Data | Data | Data | Data |
| Positive Control (e.g., Pregabalin) | Dose | Data | Data | Data | Data |
Note: This table is a template. Actual data needs to be generated from experimental studies.
Signaling Pathway and Experimental Workflow
Nav1.7 Signaling Pathway in Nociception
Caption: this compound inhibits Nav1.7 channel activation in peripheral neurons, blocking pain signal propagation.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for preclinical evaluation of this compound in animal models.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol provides a method to prepare a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 32.5 mg/mL).[1] Ensure the powder is completely dissolved by vortexing.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for oral administration consists of PEG300, Tween-80, and Saline.
-
Formulation: To prepare a 1 mL working solution as an example:
-
Add 100 µL of the this compound DMSO stock solution (32.5 mg/mL) to 400 µL of PEG300.[1]
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.[1]
-
Add 450 µL of Saline to bring the final volume to 1 mL.[1]
-
Vortex the final solution until it is a clear and homogenous. This will result in a final this compound concentration of 3.25 mg/mL.
-
-
Final Concentration Adjustment: Adjust the initial stock concentration or the dilution factor to achieve the desired final concentration for your specific dosage.
-
Use: It is recommended to prepare the formulation fresh on the day of the experiment.[1]
Note on Alternative Formulations:
-
For longer-term studies: A formulation in corn oil may be considered. To prepare, add 100 µL of a 32.5 mg/mL DMSO stock solution to 900 µL of corn oil and mix well.[1]
-
To enhance solubility: A formulation with 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline can be used. Add 100 µL of a 32.5 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline and mix.[1]
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct volume of the formulation to administer.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow the needle as it reaches the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Protocol 3: Administration of this compound by Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation (ensure it is sterile-filtered)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to calculate the required injection volume.
-
Restraint: Restrain the mouse to expose the abdomen. The mouse can be held with its head tilted slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or intestinal contents) or blood is drawn back. If aspiration is positive, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound formulation.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Conclusion
This compound is a promising selective Nav1.7 inhibitor with potential for the treatment of pain. The successful in vivo evaluation of this compound relies on appropriate formulation and careful experimental execution. The protocols and guidelines provided in this document are intended to serve as a starting point for researchers. It is crucial to optimize these protocols for specific experimental needs and to adhere to all institutional and national guidelines for animal welfare. Further research is warranted to establish a comprehensive in vivo profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-0439 Membrane Potential Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0439 is a novel and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Human genetics have strongly implicated Nav1.7 as a key mediator of pain signaling, making it a promising therapeutic target for the development of new analgesics. This compound is notable for its unique mechanism of action, binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, outside of the channel pore.[1][4] This application note provides detailed protocols for assessing the activity of this compound and other Nav1.7 inhibitors using a fluorescence-based membrane potential assay.
Mechanism of Action
This compound selectively inhibits the Nav1.7 channel. The discovery of this compound was facilitated by a mechanism-specific assay design that utilized a mutant Nav1.7 channel (N1742K) and a VSD4-binding activator, 1KαPMTX.[4] This approach was designed to preferentially identify non-pore-blocking inhibitors. This compound was found to be a potent inhibitor of both wild-type and the N1742K mutant Nav1.7 channel.[1][4]
Quantitative Data
The inhibitory activity of this compound on various sodium channel subtypes has been quantified using membrane potential assays. The following table summarizes the reported IC50 values.
| Channel | Activator | IC50 (µM) | Reference |
| Nav1.7 (wild-type) | Veratridine | 0.34 | [1] |
| Nav1.7 (N1742K mutant) | 1KαPMTX | 0.37 | [1][4] |
| Nav1.5 | Veratridine | 38.3 | [1] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the interaction of this compound with the Nav1.7 channel.
References
- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of GNE-0439 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of GNE-0439, a selective inhibitor of the voltage-gated sodium channel Nav1.7. This compound serves as a critical tool for studying the role of Nav1.7 in pain signaling pathways and for the development of novel analgesics. These guidelines offer comprehensive experimental procedures, quantitative data for effective concentration ranges, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a potent and selective inhibitor of the Nav1.7 sodium channel, a key player in the transmission of pain signals.[1][2][3] The channel is primarily expressed in peripheral sensory neurons and is responsible for the initiation and propagation of action potentials in response to noxious stimuli.[4][5] Inhibition of Nav1.7 is a promising therapeutic strategy for the treatment of chronic pain. Understanding the optimal concentration of this compound for in vitro cell-based assays is crucial for obtaining accurate and reproducible data. This document outlines the essential protocols and data to guide researchers in their studies with this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized using various cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a key reference for determining the appropriate concentration range for your experiments.
| Target | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Human Nav1.7 | HEK293 | Electrophysiology | 0.34 | [1] |
| Human Nav1.5 | HEK293 | Electrophysiology | 38.3 | [1] |
| Human Nav1.7 (N1742K mutant) | HEK293 | Membrane Potential Assay | 0.37 | [1][2][3] |
Note: The high IC50 value for Nav1.5 demonstrates the selectivity of this compound for Nav1.7. The N1742K mutation does not significantly alter the inhibitory activity of this compound.
Signaling Pathway
This compound exerts its effect by directly binding to the Nav1.7 channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. This interruption of the pain signal at the peripheral level is the primary mechanism of action.
Caption: this compound inhibits Nav1.7, blocking pain signaling.
Experimental Protocols
Electrophysiology Assay for Nav1.7 Inhibition
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on Nav1.7 channels expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3 with CsOH
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Culture: Culture HEK293-Nav1.7 cells in a T-75 flask at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days. For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a whole-cell giga-seal with a selected cell.
-
Record Nav1.7 currents using a voltage-step protocol. A typical protocol involves holding the cell at -120 mV and applying a depolarizing step to 0 mV for 20 ms.
-
-
Compound Application:
-
Prepare a dilution series of this compound in the external solution from the DMSO stock. The final DMSO concentration should be ≤0.1%.
-
After establishing a stable baseline recording, perfuse the cells with the this compound solution for 3-5 minutes.
-
Record the Nav1.7 currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.
-
Caption: Workflow for electrophysiological analysis.
Thallium Flux-Based Membrane Potential Assay
This high-throughput assay measures changes in membrane potential as an indicator of Nav1.7 channel activity. It utilizes a thallium-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Black, clear-bottom 96- or 384-well plates
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulant solution (e.g., veratridine (B1662332) or other Nav1.7 activators)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-Nav1.7 cells into black, clear-bottom plates at a density of 20,000-40,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer.
-
Add the this compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Add the stimulant solution to all wells to activate the Nav1.7 channels.
-
Immediately begin recording the fluorescence signal over time (kinetic read).
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Normalize the data to the positive (stimulant only) and negative (no stimulant) controls.
-
Plot the concentration-response curve and calculate the IC50 value.
-
Caption: Workflow for the thallium flux assay.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound and to ensure that the observed inhibitory effects are not due to cell death.
Materials:
-
HEK293 cells (or the specific cell line used in your primary assay)
-
96-well clear plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a dilution series of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the cell viability as a percentage of the no-treatment control.
-
Conclusion
The provided protocols and data will enable researchers to effectively determine the optimal concentration of this compound for their specific cell-based assays. For functional inhibition of Nav1.7, concentrations in the range of the IC50 value (approximately 0.34 µM) are recommended as a starting point. A concentration-response curve should always be generated to confirm the optimal concentration for your experimental conditions. It is also crucial to assess the cytotoxicity of this compound in parallel to ensure that the observed effects are specific to Nav1.7 inhibition.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. AID 1167922 - Inhibition of human Nav1.7 expressed in HEK293 cells after 60 mins by FLIPR assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NaV1.7 and pain: contribution of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain sensation, making it a critical area of interest for analgesic drug development.[1][2][3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[1][3] GNE-0439 is a novel and potent small molecule inhibitor of the Nav1.7 channel, demonstrating high selectivity over other sodium channel subtypes, such as the cardiac isoform Nav1.5.[4][5][6] These characteristics make this compound a valuable tool for studying the physiological roles of Nav1.7 and for the preclinical assessment of Nav1.7-targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in HEK293 cells stably expressing human Nav1.7.
Mechanism of Action
This compound is a selective inhibitor of the Nav1.7 voltage-gated sodium channel.[4][7][8][9] It is suggested that this compound binds to the fourth voltage-sensing domain (VSD4) of the channel, a site distinct from the channel pore.[5][6] This is supported by data showing that a mutation in the S4 segment of the VSD4 domain (R1608A) significantly reduces the inhibitory potency of this compound.[5][6] In contrast, a pore residue mutation (N1742K) does not affect its inhibitory activity.[5] The unique binding site of this compound distinguishes it from classic pore-blocking local anesthetics and some other classes of Nav1.7 inhibitors.[6]
Data Presentation
This compound Inhibitory Potency (IC50)
| Channel | Cell Line | Assay Type | IC50 (µM) | 95% Confidence Interval (µM) |
| Nav1.7 (Wild-Type) | HEK293 | Electrophysiology | 0.34 | 0.29–0.73 |
| Nav1.5 | HEK293 | Electrophysiology | 38.3 | 21.43–70.92 |
| Nav1.7 (N1742K mutant) | HEK293 | Membrane Potential Assay | 0.37 | 0.46–0.76 |
| Nav1.7 (R1608A mutant) | HEK293 | Electrophysiology | >50 | N/A |
Data compiled from multiple sources.[4][5][6][8][9]
Experimental Protocols
Cell Culture of HEK293 Cells Stably Expressing Nav1.7
This protocol is a general guideline for the maintenance of HEK293 cells stably expressing human Nav1.7. Specific details may vary based on the commercial source of the cell line.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Selection antibiotic (e.g., G418, Zeocin, Blasticidin - concentration to be determined by the specific cell line)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.[2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[2]
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with complete growth medium. e. Centrifuge the cell suspension and resuspend the cell pellet in fresh growth medium. f. Seed new culture flasks at the desired density.
-
For inducible expression systems, add the inducing agent (e.g., doxycycline) to the culture medium 24-48 hours prior to the experiment to ensure robust Nav1.7 channel expression.[10]
Caption: Proposed mechanism of action for this compound on the Nav1.7 channel.
Automated Patch-Clamp Electrophysiology
This protocol provides a general workflow for assessing the inhibitory effect of this compound on Nav1.7 channels expressed in HEK293 cells using an automated patch-clamp system (e.g., SyncroPatch, IonWorks).
Materials:
-
HEK293 cells expressing Nav1.7, harvested and prepared for automated patch-clamp
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Automated patch-clamp system and corresponding consumables
Procedure:
-
Prepare a dilution series of this compound in the external solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Load the cell suspension, internal solution, external solution, and compound plate into the automated patch-clamp system.
-
Establish stable whole-cell recordings.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cells at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing test pulse (e.g., to 0 mV) to activate the channels.
-
Record baseline currents.
-
Apply the different concentrations of this compound and incubate for a sufficient time to reach equilibrium.
-
Apply the same voltage protocol and record the currents in the presence of the compound.
-
Analyze the data to determine the percentage of inhibition at each concentration and calculate the IC50 value.
Caption: Workflow for automated patch-clamp electrophysiology experiments.
Membrane Potential Assay
This protocol outlines a general procedure for a fluorescence-based membrane potential assay to assess the activity of this compound, particularly on mutant channels like N1742K that can be activated by specific toxins.
Materials:
-
HEK293 cells expressing the Nav1.7 channel of interest (e.g., N1742K mutant)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., a blue fluorescence dye)
-
This compound stock solution
-
Channel activator (e.g., 1KαPMTX for N1742K mutant)
-
Fluorescence plate reader
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a dilution series of this compound in the assay buffer.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Add the different concentrations of this compound to the wells and incubate.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the channel activator to all wells to induce membrane depolarization.
-
Continue recording the fluorescence to measure the change in membrane potential.
-
Analyze the data by normalizing the fluorescence signals and calculating the concentration-dependent inhibition of the activator-induced depolarization by this compound.
Troubleshooting
-
Low Nav1.7 current expression: Ensure optimal cell culture conditions and, for inducible cell lines, verify the concentration and incubation time of the inducing agent.
-
Poor seal formation in patch-clamp: Use high-quality, healthy cells. Optimize cell harvesting and suspension procedures.
-
High variability in fluorescence assays: Ensure consistent cell seeding density and dye loading. Check for compound autofluorescence.
-
Inconsistent IC50 values: Verify the accuracy of compound dilutions and the stability of the compound in the assay buffer. Ensure the final DMSO concentration is consistent and non-disruptive.
Conclusion
This compound is a potent and selective inhibitor of Nav1.7 that acts via a unique mechanism involving the VSD4 domain. The protocols and data presented here provide a framework for utilizing this compound as a pharmacological tool to investigate the function of Nav1.7 in HEK293 cells. These studies can contribute to a better understanding of the role of Nav1.7 in pain signaling and aid in the development of novel analgesics.
References
- 1. drpress.org [drpress.org]
- 2. benchchem.com [benchchem.com]
- 3. physoc.org [physoc.org]
- 4. This compound | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:1241902-40-8 | Chemsrc [chemsrc.com]
- 10. resources.amsbio.com [resources.amsbio.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. Its critical role in pain signaling is highlighted by human genetic studies where gain-of-function mutations are linked to inherited pain syndromes, and loss-of-function mutations result in a congenital insensitivity to pain.[1] Chinese Hamster Ovary (CHO) cells are a widely used expression system for studying the pharmacology of ion channels, including Nav1.7, due to their robust growth characteristics and low endogenous channel expression.
GNE-0439 is a potent and selective inhibitor of Nav1.7 that binds to the voltage-sensing domain 4 (VSD4) of the channel, outside of the pore.[1] This document provides detailed protocols for utilizing this compound to inhibit Nav1.7 expressed in CHO cells, covering cell culture, electrophysiological analysis, and membrane potential assays.
Data Presentation
Table 1: Inhibitory Potency of this compound on Nav Channels
| Channel | Cell Line | Assay Type | IC50 (µM) | 95% Confidence Interval (µM) |
| Nav1.7 | CHO | Electrophysiology | 0.34 | 0.29–0.73 |
| Nav1.5 | CHO | Electrophysiology | 38.3 | 21.43–70.92 |
| Nav1.7 (N1742K) | CHO | Electrophysiology | 0.37 | 0.46–0.76 |
Data sourced from Chernov-Rogan et al., 2018.[1]
Table 2: Biophysical Properties of Nav1.7 in CHO Cells
| Parameter | Wild-Type Nav1.7 |
| V1/2 of Activation | -29.58 ± 0.14 mV |
| V1/2 of Inactivation | -62.85 ± 0.15 mV |
Baseline values for CHO cells expressing wild-type Nav1.7. Data sourced from Chernov-Rogan et al., 2018.[1]
Experimental Protocols
Cell Culture of CHO Cells Stably Expressing Nav1.7
This protocol outlines the maintenance of CHO cell lines stably expressing human Nav1.7.
Materials:
-
CHO-hNav1.7 stable cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks, plates, and other sterile consumables
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium consisting of DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 400 µg/mL Geneticin).
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed in new flasks at a 1:5 to 1:10 split ratio.
Whole-Cell Patch Clamp Electrophysiology
This protocol describes the measurement of Nav1.7 currents in CHO cells and the assessment of inhibition by this compound.
Materials:
-
CHO-hNav1.7 cells
-
Borosilicate glass capillaries
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Micromanipulator
-
Perfusion system
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
-
Voltage Protocols:
-
Activation: Apply depolarizing steps from -80 mV to +40 mV in 5 mV increments for 50 ms (B15284909).
-
Steady-State Inactivation: Apply a 500 ms pre-pulse to potentials from -140 mV to -10 mV followed by a 20 ms test pulse to 0 mV.
-
-
This compound Application:
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution. The final DMSO concentration should be kept below 0.5%.
-
After establishing a stable baseline recording, perfuse the cell with the this compound containing external solution.
-
Record currents using the same voltage protocols to determine the effect of the compound.
-
FLIPR Membrane Potential Assay
This protocol provides a high-throughput method for assessing Nav1.7 inhibition.
Materials:
-
CHO-hNav1.7 cells
-
Black-walled, clear-bottom 96- or 384-well plates
-
FLIPR Membrane Potential Assay Kit
-
FLIPR instrument
-
Nav1.7 activator (e.g., Veratridine or a VSD4-specific activator)
Procedure:
-
Cell Plating: Seed CHO-hNav1.7 cells into 96- or 384-well plates and culture overnight.
-
Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare a plate with various concentrations of this compound.
-
Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which will first measure baseline fluorescence, then add this compound and incubate for a specified time (e.g., 3-5 minutes), followed by the addition of the Nav1.7 activator.
-
Monitor the change in fluorescence, which corresponds to the change in membrane potential. Inhibition of Nav1.7 by this compound will result in a smaller fluorescence change upon activator addition.
-
Visualizations
References
GNE-0439: Application Notes and Protocols for Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0439 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain.[2] this compound binds to the voltage-sensing domain (VSD4) of the channel, outside of the pore, and possesses a carboxylic acid group.[1] Preclinical studies have demonstrated the potential of this compound as an analgesic agent in various pain models. These application notes provide detailed protocols for utilizing this compound in common rodent models of inflammatory and neuropathic pain, along with a summary of its mechanism of action and available efficacy data.
Mechanism of Action: Targeting Nav1.7 in Pain Signaling
Nav1.7 channels are highly expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals from the periphery to the central nervous system. These channels play a crucial role in setting the threshold for action potential generation in response to noxious stimuli.
In pain states, the expression and activity of Nav1.7 channels are often upregulated, contributing to neuronal hyperexcitability and the generation of spontaneous pain signals. This compound, by selectively inhibiting Nav1.7, raises the threshold for action potential firing in nociceptors, thereby reducing the transmission of pain signals.
The signaling pathway involves the influx of sodium ions through the Nav1.7 channel upon depolarization of the neuronal membrane. This influx contributes to the rising phase of the action potential. By blocking this channel, this compound effectively dampens the electrical signaling of pain.
References
Application Notes and Protocols for GNE-0439 Administration in Rodent Studies
Disclaimer: Publicly available literature from peer-reviewed journals detailing specific in vivo rodent studies, including pharmacokinetic data and established administration protocols for GNE-0439, is limited. The following application notes and protocols are based on general principles of rodent drug administration for hydrophobic small molecules and information provided by chemical suppliers. Researchers should conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental model.
Introduction
This compound is a novel and selective inhibitor of the Nav1.7 sodium channel, a key target in pain signaling pathways.[1][2][3][4] As a research compound, establishing a reliable and reproducible administration protocol for in vivo rodent studies is crucial for evaluating its therapeutic potential. This document provides generalized guidance on the formulation and administration of this compound for preclinical research in rodents.
Compound Information
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₁NO₃ | [3] |
| Molecular Weight | 345.48 g/mol | [3] |
| Target | Nav1.7 Sodium Channel | [2][3] |
| IC₅₀ | 0.34 µM for Nav1.7 | [4] |
Formulation of this compound for Rodent Administration
This compound is a hydrophobic compound, and its formulation requires careful consideration to ensure solubility and bioavailability. Based on supplier recommendations, several vehicle options can be considered. The choice of vehicle will depend on the desired administration route and the required concentration.
Table 1: Suggested Formulations for this compound
| Vehicle Composition | Administration Route | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (p.o.), Intraperitoneal (i.p.) | This is a common vehicle for compounds with poor water solubility. The final DMSO concentration should be kept low to minimize toxicity. | [1] |
| 10% DMSO, 90% Corn Oil | Oral (p.o.), Subcutaneous (s.c.) | Suitable for lipophilic compounds. May provide a slower release profile, particularly for subcutaneous administration. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral (p.o.), Intravenous (i.v.) | Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a solubilizing agent that can improve the aqueous solubility of hydrophobic compounds, making it suitable for intravenous administration. | [1] |
Protocol for Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be required.
-
Add PEG300: To the this compound/DMSO solution, add the appropriate volume of PEG300 and mix thoroughly.
-
Add Tween-80: Add Tween-80 to the solution and continue mixing until a homogenous solution is formed.
-
Add Saline: Slowly add saline to the mixture while continuously stirring or vortexing to reach the final desired volume.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, adjustments to the vehicle composition may be necessary.
Administration Routes in Rodent Studies
The choice of administration route is critical and depends on the experimental goals, such as investigating local versus systemic effects, and the desired pharmacokinetic profile.
Oral Administration (Gavage)
Oral administration is a common and physiologically relevant route for drug delivery.
Protocol for Oral Gavage in Mice/Rats:
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure to minimize stress.
-
Dosage Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the target dose. A typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Administration: Gently restrain the animal and insert the gavage needle over the tongue into the esophagus. Administer the formulation slowly to prevent regurgitation or aspiration.
-
Observation: Monitor the animal for any signs of distress after administration.
Intraperitoneal (i.p.) Injection
Intraperitoneal injection allows for rapid absorption into the systemic circulation.
Protocol for Intraperitoneal Injection in Mice/Rats:
-
Animal Restraint: Properly restrain the animal to expose the lower abdominal quadrant.
-
Injection Site: The injection should be made into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats. Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that a blood vessel or organ has not been punctured.
-
Injection: Inject the this compound formulation slowly.
-
Observation: Monitor the animal for any adverse reactions.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a general experimental workflow for evaluating a Nav1.7 inhibitor and the simplified signaling pathway of Nav1.7 in nociception.
Caption: General experimental workflow for evaluating this compound in a rodent pain model.
Caption: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and its formulations.
-
Storage: Store this compound as a solid at -20°C for short-term storage and -80°C for long-term storage.[1] Stock solutions should be stored at -80°C and used within six months.[1] Avoid repeated freeze-thaw cycles.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
These guidelines provide a starting point for researchers interested in using this compound in rodent studies. It is imperative to perform small-scale pilot studies to validate the formulation and determine the optimal dosing regimen for the specific animal model and experimental question being addressed.
References
Troubleshooting & Optimization
GNE-0439 solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of GNE-0439 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4][5] It possesses a carboxylic acid group and is believed to bind outside of the channel pore.[1][2][3][5] Gain-of-function mutations in the Nav1.7 channel are linked to excessive pain syndromes, while loss-of-function mutations can lead to a congenital insensitivity to pain. By selectively inhibiting Nav1.7, this compound is a valuable tool for research into pain signaling pathways.
Q2: What is the solubility of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Some suppliers report a solubility of up to 130 mg/mL (376.29 mM) in DMSO with the aid of ultrasonication.[1] It is sparingly soluble in aqueous buffers.
Q3: How should I prepare a stock solution of this compound?
A3: It is highly recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO.[1] For example, a 10 mM stock solution can be prepared. To ensure complete dissolution, vortexing and/or sonication may be necessary.[1]
Q4: How should I store this compound solutions?
A4: this compound powder should be stored at 4°C, sealed away from moisture.[1] DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
A common challenge encountered with this compound is its precipitation when a concentrated DMSO stock solution is diluted into aqueous buffers or cell culture media for in vitro assays. This is due to the significant drop in solubility when moving from an organic solvent to an aqueous environment.
Issue: Precipitate forms upon dilution of DMSO stock in aqueous buffer/media.
| Possible Cause | Troubleshooting Steps & Solutions |
| High Final Concentration | - Ensure the final concentration of this compound in your assay is as low as possible while still being effective. The reported IC50 for Nav1.7 is 0.34 µM.[1][2][3][4][5] |
| High Final DMSO Concentration | - Keep the final DMSO concentration in your aqueous solution to a minimum, ideally below 0.5%. While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and may affect experimental results. |
| Rapid Change in Solvent Polarity | - Use a Step-Wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, create an intermediate dilution in your assay buffer. For example, make a 10X or 100X intermediate dilution from your stock before preparing the final 1X solution. - Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation. |
| Buffer Composition and pH | - pH Adjustment: this compound has a carboxylic acid group, suggesting its solubility may be pH-dependent.[1][2][3][5] Since it is an acidic moiety, increasing the pH of the buffer (making it more basic) should increase its solubility. If your experimental system allows, test a range of buffer pH values (e.g., 7.4, 7.8, 8.2) to find the optimal condition that maintains solubility without affecting your assay. - Use of Solubility Enhancers: While specific data for this compound is not available, the use of solubility enhancers is a common strategy for poorly soluble compounds. Consider the following, ensuring to validate their compatibility with your specific assay: - Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-80 or Pluronic F-68 can help maintain the compound in solution. - Cyclodextrins: Molecules like β-cyclodextrin and its derivatives can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[6] |
| Temperature | - Pre-warm Solutions: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
Data Presentation: Solubility and Potency
| Solvent/Formulation | Solubility | IC50 (Nav1.7) | IC50 (Nav1.5) |
| DMSO | 130 mg/mL (376.29 mM) | - | - |
| In Vivo Formulation 1 | ≥ 3.25 mg/mL (9.41 mM) | - | - |
| In Vivo Formulation 2 | ≥ 3.25 mg/mL (9.41 mM) | - | - |
| In Vitro Assay Buffer | - | 0.34 µM | 38.3 µM |
Data compiled from MedchemExpress and Chernov-Rogan T, et al. (2018).[1]
Experimental Protocols
Preparation of this compound for In Vivo Studies
For in vivo experiments, co-solvents are often necessary to achieve a suitable concentration and maintain solubility. Here are two example protocols provided by suppliers:
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
This formulation results in a clear solution with a this compound concentration of ≥ 3.25 mg/mL.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation also yields a this compound concentration of ≥ 3.25 mg/mL.
In Vitro Membrane Potential Assay
This protocol is adapted from the methodology described in the discovery of this compound.
-
Cell Plating: Plate cells expressing the Nav1.7 channel in a 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer (115 mM NaCl, 45 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Compound Addition: Add the this compound dilutions to the cell plate and incubate for a sufficient time to allow for compound binding.
-
Channel Activation: Stimulate the Nav1.7 channels with an appropriate agonist (e.g., veratridine).
-
Data Acquisition: Measure the change in fluorescence using a plate reader to determine the extent of channel inhibition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
GNE-0439 Technical Support Center: Preventing Precipitation in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of GNE-0439 in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What is the most likely cause?
A1: Precipitation of this compound upon dilution into aqueous buffer is a common issue for hydrophobic small molecules. This compound contains a carboxylic acid group, making its solubility highly dependent on the pH of the solution.[1][2] At a pH below its acid dissociation constant (pKa), the carboxylic acid is protonated and the molecule is less polar, leading to lower aqueous solubility. When a concentrated DMSO stock is diluted into a neutral or acidic aqueous buffer, the this compound may exceed its solubility limit and precipitate.
Q2: How can I prevent this compound from precipitating in my aqueous buffer?
A2: There are several strategies to prevent precipitation:
-
Adjusting the pH of your buffer: Increasing the pH of your aqueous buffer to a value above the pKa of this compound will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1] A pH of 7.4 or higher is a good starting point.
-
Optimizing the DMSO concentration: While minimizing DMSO is often desired in cell-based assays, maintaining a low final concentration (e.g., up to 0.5%) can help keep this compound in solution.[3] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Using a co-solvent system or excipients: For particularly challenging situations, incorporating a small amount of a biocompatible co-solvent or an excipient like a non-ionic surfactant can improve solubility.[4][5]
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
A3: The tolerance to DMSO varies between cell lines and assay types.[3] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[3]
-
0.1% - 0.5% DMSO: Often tolerated by robust cell lines, but it is crucial to run a vehicle control.[3]
-
> 0.5% DMSO: Can be cytotoxic to some cells and may cause off-target effects.[3]
Q4: How should I prepare my this compound stock solution?
A4: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[6] For example, a 10 mM or higher stock solution. Store this stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment
-
Observe the precipitation: Did the precipitation occur immediately upon dilution or over time?
-
Note your experimental conditions: Record the final concentration of this compound, the composition and pH of your aqueous buffer, and the final DMSO concentration.
Step 2: Methodical Troubleshooting
Based on your initial assessment, work through the following potential solutions.
Issue: Immediate precipitation upon dilution.
-
Primary Cause: The concentration of this compound exceeds its solubility in the aqueous buffer under the current conditions.
-
Solution 1: pH Adjustment.
-
Increase the pH of your aqueous buffer. Prepare buffers at pH 7.4, 8.0, and 8.5 to test for improved solubility.
-
-
Solution 2: Reduce the Final Concentration.
-
Lower the final working concentration of this compound in your experiment.
-
-
Solution 3: Increase Final DMSO Concentration.
-
If your assay allows, slightly increase the final DMSO concentration (not exceeding 0.5% unless validated).
-
Issue: Precipitation occurs over time.
-
Primary Cause: The compound is kinetically soluble initially but crashes out of solution as it equilibrates.
-
Solution 1: Use of Surfactants.
-
Incorporate a low concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.01% - 0.1% w/v), in your aqueous buffer to help stabilize the compound.[1]
-
-
Solution 2: Fresh Preparation.
-
Prepare the final dilution of this compound immediately before use.
-
Quantitative Data Summary
| Property | Value | Source |
| This compound Molecular Weight | 345.48 g/mol | [6] |
| This compound IC50 (Nav1.7) | 0.34 µM | [6][7] |
| This compound IC50 (Nav1.5) | 38.3 µM | [6][7] |
| Recommended Stock Solution Solvent | DMSO | [6] |
| Recommended Final DMSO Concentration (in vitro) | < 0.5% | [3] |
Experimental Protocols
Protocol 1: Solubilization of this compound by pH Adjustment
This protocol is recommended as the first-line approach for preventing this compound precipitation in aqueous buffers.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your desired aqueous buffer (e.g., PBS, HBSS) and adjust the pH to 7.4 or higher. Use a calibrated pH meter for accuracy.
-
Perform a serial dilution of your this compound stock solution in 100% DMSO if lower concentrations are needed.
-
To prepare the final working solution, add a small volume of the this compound DMSO stock to the pH-adjusted aqueous buffer. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of the pH-adjusted buffer.
-
Vortex the final solution gently and immediately before use.
Protocol 2: Solubilization of this compound using a Co-solvent (DMSO)
This protocol should be used when pH adjustment is not feasible for your experiment.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Determine the maximum tolerable DMSO concentration for your assay (ideally ≤ 0.5%).
-
Calculate the required dilution factor from your DMSO stock to your final desired this compound concentration in the aqueous buffer.
-
Add the appropriate volume of the this compound DMSO stock to your aqueous buffer.
-
Vortex gently and use immediately. Always run a vehicle control with the same final DMSO concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
GNE-0439 Technical Support Center: Stability and Storage Guide
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GNE-0439, a selective inhibitor of the Nav1.7 sodium channel.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound solid powder?
This compound as a solid powder is stable for extended periods when stored at low temperatures. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years.[1][2] Storage at 4°C is also possible for shorter durations, typically up to 6 months.[2] It is crucial to keep the compound away from moisture.[1][3]
2. How should I store this compound stock solutions?
Prepared stock solutions of this compound in a suitable solvent such as DMSO should be stored frozen to maintain integrity. The recommended storage temperature for stock solutions is -80°C, which ensures stability for at least 6 months.[3][4] Some suppliers indicate that solutions can be stored at -80°C for up to 1 year.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3][4]
3. What is the recommended solvent for preparing this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] A stock solution of 10 mM in DMSO can be prepared.[2] One supplier indicates a solubility of up to 105 mg/mL in DMSO, which corresponds to 303.92 mM.[1] Sonication can be used to facilitate dissolution.[1]
4. How should I prepare working solutions for in vivo experiments?
For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[3][4] These solutions are typically prepared by diluting the DMSO stock solution with an appropriate vehicle. Common vehicles include a mixture of PEG300, Tween-80, and saline, or a formulation with SBE-β-CD in saline.[3] If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication may help to redissolve the compound.[3][4]
Data Summary Tables
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Duration | Important Notes |
| Solid Powder | -20°C | Up to 3 years[1][2] | Keep away from moisture.[1][3] |
| 4°C | Up to 6 months[2] | ||
| Stock Solution (in DMSO) | -80°C | 6 months to 1 year[1][3][4] | Aliquot to avoid freeze-thaw cycles.[3][4] |
| -20°C | 1 month[3][4] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 10 mM[2] | Sonication may be required.[1] |
| 105 mg/mL (303.92 mM)[1] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 345.48 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for short intervals to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store the aliquots at -80°C.
Visual Guides
Caption: Experimental workflow for preparing and storing this compound solutions.
References
GNE-0439 Patch Clamp Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting patch clamp experiments involving the Nav1.7 selective inhibitor, GNE-0439. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key channel involved in pain signaling, making this compound a valuable tool for pain research.[2][3][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound possesses a carboxylic acid group and is believed to bind to the voltage-sensing domain (VSD) 4 of the Nav1.7 channel, outside of the pore.[1] This is a distinct mechanism compared to many other sodium channel blockers.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for human Nav1.7 is approximately 0.34 µM.[1] It exhibits significant selectivity over the cardiac sodium channel Nav1.5, with an IC50 of 38.3 µM.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable. It is important to keep the stock solution sealed to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Difficulty obtaining a stable gigaohm seal.
-
Question: I'm having trouble forming a stable gigaohm seal when patching cells in the presence of this compound. What could be the cause?
-
Answer:
-
Pipette Tip Polishing: Ensure your patch pipettes are properly fire-polished. A smooth pipette tip is crucial for forming a tight seal with the cell membrane.
-
Solution Cleanliness: Filter all your solutions (internal and external) to remove any particulate matter that could interfere with seal formation.
-
Cell Health: Only use healthy, viable cells for patching. Unhealthy cells will have fragile membranes that are difficult to seal.
-
DMSO Concentration: If using a high concentration of this compound that requires a higher final DMSO concentration in your external solution, this can affect membrane integrity. Try to keep the final DMSO concentration below 0.1%. If higher concentrations are necessary, be aware that this can make seal formation more challenging.
-
Mechanical Stability: Ensure your patch clamp rig is free from vibrations. Any mechanical instability can disrupt the delicate process of seal formation.
-
Issue 2: No observable effect of this compound on Nav1.7 currents.
-
Question: I've applied this compound, but I'm not seeing any inhibition of the Nav1.7 currents. What should I check?
-
Answer:
-
Compound Stability: this compound solutions should be freshly prepared for each experiment. The stability of the compound in aqueous recording solutions over long periods may be limited.
-
Voltage Protocol: The inhibitory effect of this compound may be state-dependent, meaning it might bind more potently to certain conformations of the channel (e.g., open or inactivated state). Ensure your voltage protocol is designed to elicit the channel state that this compound preferentially binds to. Consider using protocols that include depolarizing pre-pulses to accumulate channels in the inactivated state.
-
Concentration: Double-check the final concentration of this compound in your recording chamber. Ensure accurate dilution from your stock solution. It's advisable to test a range of concentrations around the expected IC50.
-
Perfusion System: Verify that your perfusion system is delivering the this compound solution effectively to the cell being recorded. Check for any leaks or blockages in the perfusion lines.
-
Issue 3: Variability in the inhibitory effect of this compound.
-
Question: I'm seeing inconsistent levels of Nav1.7 inhibition with the same concentration of this compound across different cells. What could be causing this variability?
-
Answer:
-
Solubility: this compound has limited aqueous solubility. Ensure that your stock solution is fully dissolved and that the final working solution is homogenous. Precipitation of the compound can lead to inconsistent effective concentrations. Sonication of the stock solution before dilution may help.
-
Adsorption to Tubing: Hydrophobic compounds can sometimes adsorb to the plastic tubing of perfusion systems. Pre-incubating the tubing with the this compound solution before starting the experiment can sometimes mitigate this issue.
-
Cell-to-Cell Variability: The expression level and biophysical properties of Nav1.7 can vary between individual cells, which may contribute to some variability in the observed inhibition. It is important to collect data from a sufficient number of cells to obtain a reliable average effect.
-
Quantitative Data Summary
| Parameter | Value | Channel Subtype | Reference |
| IC50 | 0.34 µM | Human Nav1.7 | [1] |
| IC50 | 38.3 µM | Human Nav1.5 | [1] |
| IC50 | 0.37 µM | Mutant N1742K Nav1.7 | [1] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings of Nav1.7
This protocol is a general guideline and may need to be optimized for your specific cell type and recording setup.
-
Cell Culture:
-
Use a cell line stably expressing human Nav1.7 (e.g., HEK293 or CHO cells).
-
Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
-
Electrophysiology:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Nav1.7 currents.
-
Perfuse the external solution containing the desired concentration of this compound (with the final DMSO concentration kept as low as possible, ideally ≤ 0.1%).
-
Repeat the voltage-step protocol to measure the effect of this compound on the Nav1.7 currents.
-
Visualizations
Signaling Pathway of Nav1.7 in Nociception
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Patch Clamp Assay
Caption: A typical experimental workflow for assessing the effect of this compound on Nav1.7 channels.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in this compound patch clamp experiments.
References
- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing G-0439 Off-Target Effects in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of GNE-0439 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4] Nav1.7 is a crucial channel in the pain signaling pathway, expressed in dorsal root ganglion (DRG) neurons.[5][6][7][8] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations lead to a congenital inability to feel pain.[6][8][9] This makes Nav1.7 a significant therapeutic target for pain management.[5][10][11][12]
Q2: What are the known off-target effects of this compound?
The primary known off-target of this compound is the cardiac voltage-gated sodium channel Nav1.5.[1][2][3][4] this compound exhibits high selectivity for Nav1.7 over Nav1.5.[4][13] It is crucial to consider the potential for off-target effects on Nav1.5, especially at higher concentrations, as this channel is vital for cardiac function.[14]
Q3: How does this compound work?
This compound binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, outside of the channel pore.[1][2] This binding stabilizes a non-conductive state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in pain-sensing neurons.[11]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides strategies to minimize off-target effects.
Issue 1: Inconsistent or unexpected results in cellular assays.
-
Possible Cause: Off-target effects due to high concentrations of this compound.
-
Troubleshooting Steps:
-
Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound that inhibits Nav1.7 without causing significant off-target effects.
-
Use a Control Compound: Include a structurally similar but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm your findings with a structurally different Nav1.7 inhibitor that has a distinct mechanism of action.
-
Issue 2: Observed phenotype does not match genetic knockdown of Nav1.7.
-
Possible Cause: The observed phenotype may be a result of this compound interacting with an unknown off-target.
-
Troubleshooting Steps:
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of Nav1.7. If the phenotype is rescued, it is likely on-target.
-
Broader Off-Target Profiling: Consider performing a broader off-target screening assay to identify other potential targets of this compound.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and a key off-target.
| Target | IC50 (µM) | Selectivity (fold) vs. Nav1.7 | Reference |
| Nav1.7 | 0.34 | - | [1][3][4][13] |
| Nav1.5 | 38.3 | ~113 | [1][3][4][13] |
| Nav1.7 (N1742K mutant) | 0.37 | ~1.1 | [1][3][13] |
| Nav1.7 (R1608A mutant) | >50 | >147 | [4] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Nav1.7 Currents
This protocol describes a whole-cell patch-clamp experiment to measure the effect of this compound on Nav1.7 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.7).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 on glass coverslips.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Intracellular):
-
CsF: 140 mM
-
HEPES: 10 mM
-
EGTA: 1 mM
-
NaCl: 10 mM
-
Adjust pH to 7.3 with CsOH
-
-
External Solution (Extracellular):
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 5 mM
-
Adjust pH to 7.4 with NaOH
-
-
Recording Procedure:
-
Obtain a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Nav1.7 currents.
-
Establish a stable baseline recording of the currents.
-
Perfuse the cells with the external solution containing the desired concentration of this compound for 5 minutes.
-
Record the currents again in the presence of this compound.
-
To determine the full block, apply a high concentration of a non-specific sodium channel blocker like tetrodotoxin (B1210768) (TTX) at the end of the experiment.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Calculate the percentage of inhibition by this compound.
-
Construct a dose-response curve by testing a range of this compound concentrations and calculate the IC50 value.
-
Protocol 2: Membrane Potential Assay
This protocol describes a fluorescent-based membrane potential assay to assess the inhibitory activity of this compound on Nav1.7 channels. This assay often utilizes a mutant Nav1.7 channel (e.g., N1742K) to enhance the assay window.[13]
Methodology:
-
Cell Plating: Seed cells expressing the Nav1.7 channel (e.g., HEK293-hNav1.7-N1742K) in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., a FRET-based dye pair or a dye like TMRE).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at room temperature or 37°C, protected from light, for the time recommended by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control for channel block (e.g., a high concentration of TTX).
-
-
Channel Activation and Signal Reading:
-
Use a plate reader equipped with the appropriate filters for the chosen dye.
-
Establish a baseline fluorescence reading.
-
Add a Nav1.7 channel activator (e.g., veratridine (B1662332) for wild-type channels or a specific scorpion toxin like 1KαPMTX for the N1742K mutant) to all wells to induce membrane depolarization.[13]
-
Immediately read the fluorescence signal at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the channel activator for each well.
-
Normalize the data to the vehicle control and the positive control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Role of Nav1.7 in pain signaling and inhibition by this compound.
Caption: Workflow for troubleshooting suspected off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. This compound | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. physoc.org [physoc.org]
- 8. Transcriptional Regulation of Voltage-Gated Sodium Channels Contributes to GM-CSF-Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
- 10. youtube.com [youtube.com]
- 11. esrf.fr [esrf.fr]
- 12. drpress.org [drpress.org]
- 13. pnas.org [pnas.org]
- 14. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GNE-0439 incubation time for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GNE-0439, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental protocols for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] It possesses a carboxylic acid group and is believed to bind to the voltage-sensing domain (VSD4) of the channel, outside of the pore.[1][3][4] This binding inhibits the channel's activity, which is crucial for the propagation of action potentials in sensory neurons.[5][6][7]
Q2: What is the primary application of this compound in research?
A2: Given that Nav1.7 is a key player in pain signaling, this compound is primarily used in research to study nociception and to investigate the potential of selective Nav1.7 inhibition as a therapeutic strategy for chronic pain.[5][6][8][9] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to feel pain.[5][9][10]
Q3: What is the recommended starting point for this compound concentration in a cellular assay?
A3: The effective concentration of this compound is dependent on the cell type and experimental conditions. However, a good starting point can be derived from its half-maximal inhibitory concentration (IC50). The IC50 of this compound for Nav1.7 is approximately 0.34 µM.[1][3][4] We recommend performing a dose-response experiment starting from a concentration below the IC50 and extending to several-fold above it (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your specific assay.
Optimizing Incubation Time
Q4: How do I determine the optimal incubation time for this compound?
A4: The optimal incubation time for this compound to achieve maximum efficacy is best determined empirically through a time-course experiment. The effect of a sodium channel blocker can be rapid, but factors such as the inhibitor's binding kinetics, its ability to access the binding site, and the specific cellular context can influence the time required to observe a maximal effect.
A typical time-course experiment would involve treating your cells with a fixed, effective concentration of this compound and measuring the desired endpoint (e.g., inhibition of Nav1.7 current, change in membrane potential, or a downstream cellular response) at various time points (e.g., 5, 15, 30, 60, 120 minutes, and longer for downstream effects). This will allow you to identify the shortest incubation time that produces the maximal, stable effect. For some fluorescence-based assays, an incubation time of 60 minutes has been reported for other Nav1.7 inhibitors.[11]
Q5: Can prolonged incubation with this compound lead to off-target effects or cytotoxicity?
A5: While this compound is a selective inhibitor of Nav1.7, prolonged exposure to any compound in a cellular assay can potentially lead to unforeseen effects. It is crucial to include appropriate controls in your experiments. We recommend running a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your time-course experiment to ensure that the observed effects are due to specific inhibition of Nav1.7 and not a consequence of cytotoxicity from extended incubation times. Also, be mindful of the stability of the compound in your cell culture medium over long incubation periods, as degradation could affect your results.[12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell system. | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient incubation time: The inhibitor may not have had enough time to bind to the target and exert its effect. | Conduct a time-course experiment to identify the optimal incubation duration. | |
| Low expression of Nav1.7 in the cell line: The cell line you are using may not express sufficient levels of Nav1.7. | Verify Nav1.7 expression using techniques like qPCR or Western blot. Consider using a cell line known to express high levels of Nav1.7 (e.g., HEK293 cells stably expressing human Nav1.7). | |
| Compound instability: this compound may be unstable in the experimental medium. | Prepare fresh solutions of this compound for each experiment. If long incubations are necessary, consider the stability of the compound under your specific culture conditions. | |
| High variability between replicates | Inconsistent cell plating: Uneven cell density can lead to variability in the response. | Ensure uniform cell seeding and a healthy, confluent monolayer before starting the experiment. |
| Inaccurate pipetting: Errors in dispensing the inhibitor or other reagents can introduce variability. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Unexpected cellular effects | Off-target effects: At high concentrations or with prolonged incubation, this compound might interact with other cellular components. | Use the lowest effective concentration of this compound and the shortest effective incubation time. Include appropriate negative controls (vehicle-treated cells) and positive controls (a known non-selective sodium channel blocker). |
| Cytotoxicity: The observed effect may be due to cell death rather than specific channel inhibition. | Perform a cell viability assay in parallel with your functional assay. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| Nav1.7 | 0.34 | Electrophysiology | [3][4] |
| Nav1.5 | 38.3 | Electrophysiology | [3][4] |
| Nav1.7 (N1742K mutant) | 0.37 | Membrane Potential Assay | [1][3][4] |
Experimental Protocols
Protocol 1: General Cellular Assay for this compound Efficacy
-
Cell Plating: Plate cells expressing Nav1.7 (e.g., HEK293-hNav1.7) in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in your assay buffer or cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.1% DMSO).
-
Incubation:
-
For dose-response experiments , replace the cell culture medium with medium containing different concentrations of this compound or vehicle control and incubate for a fixed, predetermined time (e.g., 60 minutes).
-
For time-course experiments , treat cells with a fixed concentration of this compound and perform the measurement at various time points.
-
-
Measurement of Nav1.7 Activity:
-
Electrophysiology (Patch-Clamp): This is the gold standard for measuring ion channel activity. It provides direct measurement of the ion currents and the effect of the inhibitor.
-
Membrane Potential Assays: These assays use voltage-sensitive fluorescent dyes to measure changes in membrane potential. An agonist (e.g., veratridine) is used to open the sodium channels, and the inhibitor's ability to block the resulting depolarization is measured.[3][15]
-
-
Data Analysis: For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. For time-course experiments, plot the response against time to determine the optimal incubation period.
Visualizations
Caption: Role of Nav1.7 in pain signaling and its inhibition by this compound.
Caption: Workflow for optimizing this compound incubation time and concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AID 1167922 - Inhibition of human Nav1.7 expressed in HEK293 cells after 60 mins by FLIPR assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of the culture stability of non-anchorage-dependent animal cells grown in serum-free media through immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0439 Technical Support Center: Whole-Cell Electrophysiology Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GNE-0439 in whole-cell recording experiments. This compound is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Nav1.7 sodium channel.[1][2][4] It possesses a carboxylic acid group and is believed to bind to the fourth transmembrane segment (S4) of domain IV (VSD4), a voltage-sensor domain, from outside the channel pore.[1][4][5] This binding is distinct from many other Nav1.7 inhibitors.
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates high selectivity for Nav1.7 over other sodium channel subtypes, such as the cardiac isoform Nav1.5.[4][5]
Q3: How does this compound affect Nav1.7 channel kinetics?
A3: As a voltage-sensor domain binder, this compound is expected to affect the voltage-dependent gating of the Nav1.7 channel. This may manifest as a hyperpolarizing shift in the voltage-dependence of inactivation, a reduction in peak current amplitude, or other changes in channel kinetics.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months and in solvent at -80°C for up to 6 months.[2]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on various Nav channels.
| Target Channel | IC50 Value (µM) | Notes |
| Nav1.7 | 0.34[4][5] | High-affinity inhibition |
| Nav1.5 | 38.3[4][5] | Over 100-fold selectivity for Nav1.7 over Nav1.5 |
| Nav1.7 (N1742K mutant) | 0.37[4][6] | This pore mutant does not significantly affect this compound binding. |
| Nav1.7 (R1608A mutant) | > 50[2] | This mutation in the VSD4 domain significantly reduces the potency of this compound, supporting its proposed binding site.[2][5] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Nav1.7 Currents
This protocol outlines a standard procedure for assessing the effect of this compound on heterologously expressed Nav1.7 channels (e.g., in HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably expressing human Nav1.7.
- Plate cells onto glass coverslips 24-48 hours before recording.
- Use a low-density plating to facilitate patching onto single, isolated cells.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
3. Recording Procedure:
- Transfer a coverslip with cells to the recording chamber on the microscope stage.
- Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a cell and form a giga-ohm seal (>1 GΩ).
- Rupture the membrane to achieve the whole-cell configuration.
- Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
- Hold the cell at a holding potential of -120 mV.
- Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
- Establish a stable baseline recording of Nav1.7 currents.
- Apply this compound by perfusing the chamber with the external solution containing the desired concentration of the compound. Ensure the final DMSO concentration is ≤0.1%.
- Record the effect of this compound on the peak Nav1.7 current until a steady-state inhibition is reached.
- To determine the IC50, test a range of this compound concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very small Nav1.7 currents | 1. Poor cell health or low channel expression. 2. Incorrect voltage protocol. 3. High series resistance. | 1. Use healthy, low-passage number cells. Optimize transfection/selection conditions. 2. Ensure the holding potential is sufficiently negative to remove channel inactivation (e.g., -120 mV). 3. Compensate for series resistance (>80%). If series resistance is too high (>15 MΩ), discard the cell. |
| Unstable recording (rundown of current) | 1. Cell dialysis with the internal solution. 2. Phototoxicity from prolonged illumination. | 1. Record baseline currents quickly after achieving whole-cell configuration. 2. Minimize light exposure to the cells. |
| Inconsistent or no effect of this compound | 1. Incorrect drug concentration or degradation. 2. Slow washout or incomplete drug application. 3. This compound is a VSD binder, and its effect may be voltage-dependent. | 1. Prepare fresh drug dilutions from a properly stored stock solution. 2. Ensure the perfusion system is working correctly and allows for complete exchange of the bath solution. 3. Test the effect of this compound using different holding potentials or pre-pulse protocols to investigate voltage-dependent effects. |
| High leak current | 1. Poor seal quality. 2. Cell membrane damage. | 1. Ensure a giga-ohm seal is formed before rupturing the membrane. 2. Use healthy cells and gentle suction to establish the whole-cell configuration. |
Visualizations
Caption: Experimental workflow for determining the effect of this compound on Nav1.7 currents.
Caption: Proposed mechanism of action of this compound on the Nav1.7 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 4. pnas.org [pnas.org]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Impact of hygroscopic DMSO on GNE-0439 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and activity of GNE-0439, with a specific focus on the impact of the hygroscopic nature of its solvent, DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] It exerts its inhibitory effect by binding to the voltage-sensing domain 4 (VSD4) on the channel, outside of the pore.[4] This mechanism is distinct from many other sodium channel blockers.
Q2: Why is DMSO used as a solvent for this compound?
A2: DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, including this compound.[5] Its miscibility with water and cell culture media makes it a convenient vehicle for in vitro and in vivo experiments.[5]
Q3: What does it mean that DMSO is "hygroscopic" and why is this a concern?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This can lead to the dilution of your this compound stock solution, potentially affecting its actual concentration and, consequently, its observed activity in assays.[6] Absorbed water can also promote the degradation or precipitation of the dissolved compound.[7][8]
Q4: How can the absorption of water by DMSO affect my experimental results with this compound?
A4: Water absorption into your DMSO stock of this compound can lead to several issues:
-
Inaccurate Concentration: The presence of water will lower the effective concentration of this compound in your stock solution, leading to a weaker than expected effect in your experiments.
-
Decreased Potency: This dilution effect can manifest as an apparent increase in the IC50 value of this compound, suggesting reduced potency.
-
Compound Precipitation: Changes in the solvent composition due to water absorption can decrease the solubility of this compound, causing it to precipitate out of solution.[9][10][11] This is especially problematic during freeze-thaw cycles.[10]
-
Variability in Results: Inconsistent water content in your DMSO stocks can be a significant source of variability and poor reproducibility in your experimental data.[6]
Q5: How should I properly store my this compound DMSO stock solutions?
A5: To minimize water absorption and maintain the integrity of your this compound stock solution, follow these storage guidelines:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.[8]
-
Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated opening and closing of the main vial, which exposes it to atmospheric moisture.[12]
-
Airtight Containers: Store aliquots in tightly sealed vials.
-
Low Temperature Storage: Store stock solutions at -20°C or -80°C for long-term stability.[4][12]
-
Desiccator: For added protection, consider storing your stock solution vials within a desiccator.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Observed this compound IC50 value is higher than expected. | 1. Water contamination in DMSO stock: The hygroscopic nature of DMSO has led to water absorption, diluting the stock concentration. | 1a. Prepare a fresh stock solution of this compound using a new, unopened bottle of anhydrous DMSO. 1b. Compare the activity of the new stock solution to the old one in a parallel experiment. | The IC50 value obtained with the fresh stock solution should align with the expected, lower value. |
| 2. Compound precipitation: this compound may have precipitated out of the DMSO stock, especially after freeze-thaw cycles. | 2a. Visually inspect the stock solution for any precipitate. 2b. If precipitate is observed, gently warm the solution to 37°C and sonicate to attempt redissolving. If this fails, prepare a fresh stock. 2c. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | A clear, precipitate-free stock solution should yield consistent and expected IC50 values. | |
| High variability in experimental results between different experiments. | 1. Inconsistent water content in DMSO stocks: Different batches of stock solution or even the same stock used over time may have varying levels of water contamination. | 1a. Implement a strict protocol for preparing and handling DMSO stock solutions, including the use of anhydrous DMSO and proper storage. 1b. Use a fresh aliquot of stock solution for each experiment. | Consistent handling and storage procedures will minimize variability in stock solution quality, leading to more reproducible results. |
| This compound appears to have lost activity over time. | 1. Degradation of this compound: Prolonged storage in DMSO that has absorbed water can lead to compound degradation. | 1a. Prepare a fresh stock solution from solid this compound and compare its activity to the older stock. 1b. For long-term storage, consider storing the compound as a dry powder at the recommended temperature and preparing fresh solutions as needed. | A freshly prepared stock solution should exhibit the expected activity. |
Data Presentation
Illustrative Impact of Water in DMSO on this compound Activity
The following table provides an illustrative example of how the presence of water in a this compound DMSO stock solution could potentially affect its measured IC50 value in a Nav1.7 inhibition assay. Note: This data is hypothetical and intended to demonstrate a general principle.
| % Water in DMSO Stock (v/v) | Apparent this compound Stock Concentration (mM) | Observed IC50 in Nav1.7 Assay (µM) | % Increase in IC50 vs. Anhydrous |
| 0% (Anhydrous) | 10 | 0.34 | 0% |
| 5% | 9.5 | 0.38 | 11.8% |
| 10% | 9.0 | 0.45 | 32.4% |
| 20% | 8.0 | 0.62 | 82.4% |
| 30% | 7.0 | > 1.0 (Significant loss of potency) | > 194% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, airtight microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in airtight vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: FLIPR Membrane Potential Assay for this compound Activity
This protocol is a general guideline for assessing this compound activity using a fluorescent imaging plate reader (FLIPR)-based membrane potential assay.[13][14][15][16][17]
-
Cell Culture:
-
Use a cell line stably expressing human Nav1.7 channels (e.g., HEK293 or CHO cells).
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye uptake.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the assay buffer. Remember to perform intermediate dilutions in DMSO before the final dilution in the aqueous buffer to prevent precipitation.[8] Include a vehicle control (DMSO at the same final concentration as the this compound dilutions).
-
Add the this compound dilutions and controls to the appropriate wells of the cell plate.
-
-
Signal Detection:
-
Place the cell plate into the FLIPR instrument.
-
Initiate the assay by adding a Nav1.7 channel activator (e.g., veratridine (B1662332) or a scorpion toxin like OD1) to all wells simultaneously using the instrument's integrated pipettor.
-
Measure the change in fluorescence over time, which corresponds to the change in membrane potential.
-
-
Data Analysis:
-
Determine the extent of inhibition of the activator-induced depolarization by this compound at each concentration.
-
Plot the concentration-response curve and calculate the IC50 value using appropriate software.
-
Protocol 3: Automated Patch Clamp Electrophysiology for this compound Activity
This protocol provides a general workflow for determining the inhibitory activity of this compound on Nav1.7 channels using an automated patch-clamp system.[18][19]
-
Cell Preparation:
-
Harvest cells stably expressing human Nav1.7 and prepare a single-cell suspension according to the automated patch-clamp instrument's protocol.
-
-
Instrument Setup:
-
Prime the instrument with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and compound plate (containing this compound dilutions and a vehicle control) into the instrument.
-
-
Voltage Protocol:
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then applying a depolarizing step (e.g., to 0 mV) to activate the channels.
-
To assess state-dependent inhibition, different holding potentials can be used to favor the resting or inactivated states of the channel.
-
-
Compound Application and Recording:
-
The instrument will automatically apply the different concentrations of this compound to the cells while recording the resulting sodium currents.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Calculate the percentage of current inhibition relative to the control.
-
Generate a concentration-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway in a nociceptive neuron.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. This compound | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. AID 1167922 - Inhibition of human Nav1.7 expressed in HEK293 cells after 60 mins by FLIPR assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. biocompare.com [biocompare.com]
- 18. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0439 Technical Support Center: Fluorescence Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using fluorescence assays with GNE-0439, a potent and selective Nav1.7 inhibitor. While this compound itself is not a fluorescent molecule, it is commonly studied using fluorescence-based assays, such as those measuring membrane potential. This guide focuses on ensuring the stability and reliability of the fluorescent probes used in these assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound a fluorescent compound?
No, this compound is not inherently fluorescent. Its activity as a Nav1.7 inhibitor is typically measured indirectly using fluorescence assays that employ voltage-sensitive fluorescent dyes to report changes in cell membrane potential.[1][2][3]
Q2: What is photostability and why is it important in my fluorescence assay?
Photostability refers to a fluorophore's ability to resist photochemical destruction, or photobleaching, when exposed to light. High photostability is crucial for reliable and reproducible fluorescence measurements. Poor photostability can lead to a fading signal during the experiment, which can be misinterpreted as a biological effect of the compound being tested.
Q3: What causes photobleaching?
Photobleaching occurs when a fluorescent molecule is permanently damaged by the energy from the excitation light, rendering it unable to fluoresce. This process is often mediated by reactions with molecular oxygen. The rate of photobleaching depends on the fluorophore's structure, the intensity and duration of the excitation light, and the local chemical environment.
Q4: How can I minimize photobleaching in my experiments?
To minimize photobleaching, you can:
-
Reduce exposure time: Only illuminate the sample when acquiring data.
-
Decrease excitation intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.
-
Use antifade reagents: These reagents can be added to the sample medium to reduce photobleaching.
-
Choose a more photostable dye: If photobleaching is a persistent issue, consider using a fluorescent probe known for its high photostability.
Troubleshooting Guide: Photostability Issues
This guide will help you troubleshoot common issues related to the photostability of fluorescent probes in assays involving this compound.
| Symptom | Possible Cause | Solution |
| Rapid signal decay during measurement | Photobleaching of the fluorescent probe. | - Reduce the excitation light intensity. - Decrease the exposure time for each measurement. - Use a more photostable fluorescent dye. - Incorporate an antifade reagent in your assay buffer. |
| High background fluorescence | - Autofluorescence from the compound, cells, or media. - Non-specific binding of the dye. | - Run a control with the compound alone to check for autofluorescence. - Use a buffer with reduced autofluorescence. - Optimize the dye concentration and washing steps to reduce non-specific binding. |
| Inconsistent fluorescence readings between wells | - Uneven dye loading. - Variations in cell number. - Photobleaching from repeated measurements of the same wells. | - Ensure thorough mixing and consistent incubation times for dye loading. - Normalize the fluorescence signal to cell number. - Minimize the number of readings per well. |
| No fluorescent signal or very weak signal | - Incorrect filter set for the chosen dye. - Dye has degraded. - Inappropriate dye for the assay. | - Verify that the excitation and emission filters match the spectral properties of your fluorescent probe. - Use a fresh, properly stored stock of the fluorescent dye. - Ensure the chosen dye is appropriate for measuring membrane potential. |
Data on Common Membrane Potential Probes
The selection of a fluorescent probe is critical for the success of your assay. Below is a summary of commonly used voltage-sensitive dyes.
| Probe | Type | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Features |
| DiBAC₄(3) | Slow-response | ~493 | ~516 | 146,000 | Enters depolarized cells, leading to increased fluorescence.[4][5][6][7] |
| Di-4-ANEPPS | Fast-response | ~475 | ~617 | Not reported | Responds rapidly to changes in membrane potential with a spectral shift.[8][9] |
| Di-8-ANEPPS | Fast-response | ~467 | ~631 | Not reported | More photostable and less phototoxic than Di-4-ANEPPS.[8][9] |
| FluoVolt™ | Fast-response | ~488 | ~510 | Not reported | High signal change in response to voltage changes (approx. 25% per 100 mV).[4][10][11][12] |
Note: Spectral properties can vary depending on the cellular environment.
Experimental Protocols
General Protocol for a Fluorescence-Based Membrane Potential Assay
This protocol outlines a general workflow for screening compounds like this compound using a fluorescence plate reader.
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the voltage-sensitive dye (e.g., DiBAC₄(3) or FluoVolt™) at the optimal concentration.
-
Remove the culture medium from the cells and add the dye-containing loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only controls.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading before initiating a change in membrane potential.
-
Induce membrane potential changes using a depolarizing agent (e.g., KCl) or by activating/inhibiting ion channels.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity in response to the compound.
-
Normalize the data to the vehicle control.
-
Generate dose-response curves to determine the IC₅₀ of this compound.
-
Visualizations
Caption: Workflow for screening ion channel inhibitors.
Caption: Decision tree for troubleshooting photostability.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Potential Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Two-photon excitation of FluoVolt allows improved interrogation of transmural electrophysiological function in the intact mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-photon excitation of FluoVolt allows improved interrogation of transmural electrophysiological function in the intact mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Controlling for GNE-0439 artifacts in electrophysiology
Welcome to the technical support center for GNE-0439. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential artifacts in electrophysiology experiments involving the Nav1.7 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Its mechanism of action is distinct from many other sodium channel blockers as it does not block the channel pore. Instead, it binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[1] This interaction is thought to stabilize the channel in a non-conducting state. This compound possesses a carboxylic acid group that is predicted to form an electrostatic interaction with a key arginine residue (R1608) in the S4 segment of the VSD4.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for Nav1.7 over other sodium channel subtypes, particularly the cardiac isoform Nav1.5.[1][2] This selectivity is a key feature, as off-target effects on Nav1.5 can lead to cardiotoxicity.[4] Quantitative data on its selectivity is provided in the table below.
Q3: What are the common solvents for this compound and what are the potential vehicle control artifacts?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][3] It is crucial to use a final DMSO concentration in your recording solution that is as low as possible (ideally ≤0.1%) and to always include a vehicle control in your experiments. DMSO itself can have effects on ion channels and cell membranes, potentially causing artifacts such as altered channel gating, changes in membrane fluidity, and direct effects on cell health.[5]
Q4: Are there known off-target effects of this compound that could interfere with my electrophysiology recordings?
A4: While this compound is highly selective for Nav1.7, it is good practice to consider potential off-target effects. As a modulator of a voltage-sensing domain, there is a theoretical possibility of interaction with VSDs of other ion channels, although data on this is limited for this compound specifically. It is recommended to perform counter-screening against a panel of relevant off-target channels, such as other Nav subtypes, potassium channels, and calcium channels, to ensure the observed effects are specific to Nav1.7.[6]
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your electrophysiology experiments with this compound.
Problem 1: Inconsistent or no inhibition of Nav1.7 currents.
-
Possible Cause 1: Compound degradation or precipitation.
-
Troubleshooting Steps:
-
Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2]
-
Visually inspect the final recording solution for any signs of precipitation after adding this compound.
-
Prepare fresh dilutions of this compound from a new stock vial for each experiment.
-
-
-
Possible Cause 2: Issues with the experimental preparation.
-
Troubleshooting Steps:
-
Confirm the expression of functional Nav1.7 channels in your cell line or primary neurons.
-
Ensure the health and stability of your cells throughout the recording period.
-
Verify the stability of your patch-clamp recording configuration (e.g., stable giga-ohm seal).
-
-
Problem 2: Observed changes in current kinetics that are not consistent with known this compound effects.
-
Possible Cause 1: Voltage-clamp artifacts.
-
Troubleshooting Steps:
-
Ensure adequate series resistance (Rs) compensation (typically >80%). Poor Rs compensation can lead to a distortion of the recorded current, particularly for fast-activating channels like Nav1.7, and can alter the apparent kinetics of the current.[7][8][9][10]
-
Monitor your Rs value throughout the experiment and discard any recordings where it changes significantly.
-
Use a low-resistance patch pipette (2-5 MΩ) to minimize Rs.[6]
-
-
-
Possible Cause 2: Non-specific membrane effects.
-
Troubleshooting Steps:
-
Some compounds can alter the physical properties of the cell membrane, which can indirectly affect ion channel function.[11]
-
Test this compound on a cell line that does not express Nav1.7 to see if similar kinetic changes are observed.
-
Include a positive control compound with a well-characterized mechanism of action to ensure your recording system can detect specific effects.
-
-
Problem 3: Shift in the voltage-dependence of activation or inactivation.
-
Possible Cause 1: On-target effect of this compound.
-
Explanation: this compound binds to the VSD4, which is involved in sensing changes in membrane potential. It is plausible that its binding could alter the voltage-dependence of channel gating.
-
Action: Carefully characterize the direction and magnitude of the shift at different concentrations to determine if it is a consistent, dose-dependent effect. Compare your results with any available literature on this compound or other VSD4 modulators.
-
-
Possible Cause 2: Run-down or instability of the recording.
-
Troubleshooting Steps:
-
Monitor the stability of the peak current and gating parameters over time in the absence of the compound.
-
Use a perforated patch-clamp configuration to maintain the intracellular environment and reduce current run-down.
-
Ensure your internal and external solutions are correctly prepared and filtered.
-
-
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound on different sodium channel subtypes as determined by electrophysiology.
| Channel Subtype | IC50 (µM) | Confidence Interval (95%) | Reference(s) |
| Nav1.7 | 0.34 | 0.29–0.73 | [1] |
| Nav1.5 | 38.3 | 21.43–70.92 | [1] |
| N1742K (mutant Nav1.7) | 0.37 | 0.46–0.76 | [1] |
| R1608A (mutant Nav1.7) | >50 (41% inhibition at 66 µM) | N/A | [1] |
Experimental Protocols
Patch-Clamp Electrophysiology for Assessing this compound Activity on Nav1.7
This protocol is designed to assess the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7 to 70-80% confluency.
-
Dissociate cells using a gentle, enzyme-free dissociation solution to obtain a single-cell suspension.
-
Plate cells on glass coverslips and allow them to adhere for at least 2 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is used to block potassium channels from the inside).
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to improve seal formation.
-
Approach a cell and apply gentle suction to form a giga-ohm seal (≥ 1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Compensate for at least 80% of the series resistance.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol would be a series of depolarizing steps from -100 mV to +60 mV in 10 mV increments.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1%).
-
Perfuse the cell with the external solution containing the vehicle control and then with the solutions containing this compound at various concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step for each concentration.
-
Normalize the current to the baseline recording.
-
Construct a concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on the Nav1.7 channel.
Caption: Experimental workflow for this compound electrophysiology.
Caption: Troubleshooting logic for unexpected electrophysiology results.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
- 4. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral pharmacology and toxicology of dimethyl sulfoxide in artemia nauplii: vehicle or positive control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Is drug-induced membrane stabilization a selective or a non-specific phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent selective inhibitors of the voltage-gated sodium channel Nav1.7: GNE-0439 and PF-05089771. Nav1.7 has been identified as a critical mediator of pain sensation, making its selective inhibition a promising therapeutic strategy for a variety of pain states. This document summarizes their inhibitory potency, selectivity, and available in vivo efficacy data, supported by detailed experimental protocols and visual diagrams to facilitate understanding.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and PF-05089771, focusing on their potency against human Nav1.7 and selectivity against other key sodium channel subtypes.
Table 1: In Vitro Potency against Human Nav1.7
| Compound | IC50 (hNav1.7) | Assay |
| This compound | 0.34 µM | Electrophysiology |
| PF-05089771 | 11 nM | Electrophysiology |
Table 2: Selectivity Profile against Other Human Nav Channels
| Compound | hNav1.5 IC50 | hNav1.1 IC50 | hNav1.2 IC50 | hNav1.3 IC50 | hNav1.4 IC50 | hNav1.6 IC50 | hNav1.8 IC50 |
| This compound | 38.3 µM[1] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| PF-05089771 | >10 µM | 0.85 µM | 0.11 µM | 11 µM | 10 µM | 0.16 µM | >10 µM |
Note: A higher IC50 value indicates lower potency and thus higher selectivity for Nav1.7 over the tested subtype.
Mechanism of Action
Both this compound and PF-05089771 are reported to be state-dependent inhibitors that target the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel[1]. This mechanism is distinct from local anesthetics that typically block the channel's pore. By binding to the VSD4, these compounds stabilize the channel in a non-conducting state.
In Vivo Efficacy
A key study investigating pain in a model of spinal cord injury reported that intraperitoneal injections of both PF-05089771 and this compound significantly alleviated mechanical allodynia, indicating their potential as analgesics in neuropathic pain states[2].
PF-05089771 has been evaluated in various preclinical pain models. While it showed efficacy in a model of inherited erythromelalgia, its performance in models of diabetic peripheral neuropathy and postoperative pain has been less consistent[3].
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition
This protocol is a standard method for assessing the inhibitory activity of compounds on Nav1.7 channels expressed in heterologous systems (e.g., HEK293 cells).
1. Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE) or a manual setup[4].
-
External (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are typically elicited by a depolarization step to 0 mV for 20 ms.
3. Compound Application and Data Analysis:
-
A baseline current is established before the application of the test compound.
-
The compound is perfused at various concentrations to determine a concentration-response curve.
-
The inhibitory effect is calculated as the percentage reduction in the peak current amplitude in the presence of the compound compared to the baseline.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Formalin-Induced Inflammatory Pain Model
This widely used preclinical model in rodents assesses the efficacy of analgesic compounds in a setting of acute and tonic pain.
1. Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Animals are acclimated to the testing environment before the experiment.
2. Formalin Injection:
-
A dilute solution of formalin (typically 2-5% in saline) is injected subcutaneously into the plantar surface of one hind paw (e.g., 50 µL for rats).
3. Behavioral Observation:
-
Immediately after injection, the animal is placed in an observation chamber.
-
Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded over a period of up to 60 minutes.
-
The observation period is typically divided into two phases:
-
Phase 1 (0-10 minutes): Represents acute nociceptive pain due to direct chemical stimulation of nociceptors.
-
Phase 2 (10-60 minutes): Represents a more persistent pain state involving central sensitization and inflammatory processes[2].
-
4. Data Analysis:
-
The total time spent exhibiting nociceptive behaviors or the number of flinches is quantified for each phase.
-
The effect of the test compound, administered prior to the formalin injection (e.g., orally or intraperitoneally), is compared to a vehicle control group.
-
A significant reduction in nociceptive behaviors in either phase indicates analgesic activity.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Nav1.7 Signaling Pathway in Nociception.
Caption: Experimental Workflow for Nav1.7 Inhibitor Evaluation.
Caption: Logical Comparison of this compound and PF-05089771.
References
- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GNE-0439 and GX-936: Two Distinct Binders of the Nav1.7 Voltage-Sensor Domain 4
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-0439 and GX-936, two potent inhibitors of the voltage-gated sodium channel Nav1.7. This document synthesizes experimental data to highlight the performance, mechanism of action, and experimental protocols associated with these compounds, which both target the Voltage-Sensor Domain 4 (VSD4).
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its crucial role in pain signaling pathways. Both this compound and GX-936 are potent and selective inhibitors of Nav1.7 that achieve their inhibitory effect by binding to the VSD4, a non-pore region of the channel. This mechanism offers a promising avenue for achieving subtype selectivity over other sodium channel isoforms, such as the cardiac channel Nav1.5, thereby potentially avoiding off-target cardiovascular effects. While both compounds share a common target domain, they represent distinct chemical classes and exhibit different pharmacological profiles.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and GX-936, focusing on their inhibitory potency against Nav1.7 and their selectivity over Nav1.5.
| Parameter | This compound | GX-936 | Reference |
| Target | Nav1.7 (VSD4) | Nav1.7 (VSD4) | [1] |
| Chemical Class | Carboxylic acid-containing compound | Arylsulfonamide | [1] |
| Nav1.7 IC50 | 0.34 µM (in electrophysiology assays) | 0.001 µM (in voltage clamp assays) | [1] |
| Nav1.5 IC50 | 38.3 µM | Not explicitly reported, but described as highly selective | [1] |
| Selectivity (Nav1.5/Nav1.7) | ~113-fold | High | [1] |
Mechanism of Action and Binding Site
Both this compound and GX-936 exert their inhibitory effect by binding to the VSD4 of Nav1.7. This interaction is thought to stabilize the inactivated state of the channel, thereby preventing the propagation of action potentials.
GX-936 , an arylsulfonamide, binds to the activated state of VSD4.[2] Structural studies have revealed that its anionic aryl sulfonamide group forms an electrostatic interaction with the fourth arginine gating charge (R1608) on the S4 helix of VSD4.[1] This interaction effectively traps the voltage sensor in its activated conformation, which in turn stabilizes a non-conductive, inactivated state of the channel.
This compound is structurally distinct from arylsulfonamides like GX-936 and possesses a carboxylic acid group.[1] This group is also predicted to form a favorable electrostatic interaction with the same critical arginine residue (R1608) in VSD4.[1] The discovery of this compound was facilitated by a mechanism-specific assay designed to identify non-pore-binding inhibitors, as conventional assays were found to be biased against VSD4 binders.[1]
Experimental Protocols
The characterization of this compound and GX-936 relies on specialized in vitro assays. Below are detailed methodologies for the key experiments cited.
Modified Membrane Potential Assay for VSD4 Binders
This assay was specifically designed to overcome the limitations of conventional membrane potential assays that fail to detect VSD4 binders.
-
Cell Line: HEK293 cells stably expressing the human Nav1.7 N1742K mutant channel are used. The N1742K mutation in the pore region reduces the binding of pore-blocking compounds, thus enriching for non-pore binders.
-
Reagents:
-
Assay Buffer: Physiological saline solution.
-
Membrane Potential Dye: A fluorescent dye sensitive to changes in membrane potential (e.g., a FRET-based dye).
-
Activator: 1KαPMTX, a derivative of a wasp venom toxin that binds to and activates VSD4.
-
Test Compounds: this compound, GX-936, and controls dissolved in DMSO.
-
-
Procedure:
-
Plate the Nav1.7 N1742K expressing cells in a 384-well plate and allow them to adhere.
-
Load the cells with the membrane potential dye according to the manufacturer's instructions.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 3 minutes).
-
Add the VSD4 activator, 1KαPMTX (e.g., at a final concentration of 100 µM), to induce channel opening and subsequent membrane depolarization.
-
Measure the change in fluorescence using a plate reader to determine the extent of membrane depolarization.
-
The inhibitory effect of the test compounds is quantified by the reduction in the fluorescence signal compared to vehicle-treated controls.
-
Generate concentration-response curves to determine the IC50 values.
-
Automated Electrophysiology (SyncroPatch 768PE)
Automated patch-clamp electrophysiology provides high-throughput and detailed characterization of ion channel inhibitors.
-
Cell Line: HEK293 cells stably expressing either wild-type human Nav1.7 or Nav1.5 channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 110 CsF, 10 CsCl, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
-
Procedure:
-
Harvest and prepare a single-cell suspension of the Nav1.7 or Nav1.5 expressing cells.
-
Load the cell suspension and solutions onto the SyncroPatch 768PE instrument.
-
The instrument automatically performs cell capture, sealing, and whole-cell patch-clamp configuration.
-
Voltage Protocol for IC50 Determination:
-
Hold the cells at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.
-
To assess state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -50 mV) can be used to enrich the population of inactivated channels before the test pulse.
-
-
Apply a range of concentrations of the test compound (this compound or GX-936) and measure the corresponding inhibition of the peak sodium current.
-
Construct concentration-response curves to calculate the IC50 values for both Nav1.7 and Nav1.5.
-
Conclusion
This compound and GX-936 represent two distinct chemical approaches to selectively inhibiting Nav1.7 through interaction with the VSD4. GX-936, an arylsulfonamide, demonstrates exceptionally high potency for Nav1.7. This compound, a carboxylic acid-containing compound, also potently inhibits Nav1.7 with a well-defined selectivity profile against Nav1.5. The discovery of this compound highlights the importance of mechanism-based assay design in identifying novel chemical scaffolds that may have been missed by conventional screening methods. The detailed experimental protocols provided herein offer a foundation for the further characterization and comparison of these and other VSD4-targeting Nav1.7 inhibitors. The continued exploration of such compounds holds significant promise for the development of next-generation analgesics with improved efficacy and safety profiles.
References
A detailed comparison of two distinct inhibitors of the voltage-gated sodium channel Nav1.7, GNE-0439 and tetrodotoxin (B1210768), for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance, supported by experimental data, to inform research and development in pain therapeutics.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its key role in pain signaling pathways. Blockade of this channel offers a promising strategy for the management of various pain states. This guide presents a comprehensive comparison of two notable Nav1.7 inhibitors: this compound, a selective small molecule, and tetrodotoxin (TTX), a potent neurotoxin. Their distinct mechanisms of action, in vitro potency, and in vivo efficacy are detailed to provide a clear understanding of their respective profiles.
At a Glance: this compound vs. Tetrodotoxin for Nav1.7 Block
| Feature | This compound | Tetrodotoxin (TTX) |
| Mechanism of Action | Allosteric inhibitor; binds to the voltage-sensing domain 4 (VSD4)[1] | Pore blocker; physically occludes the ion-conducting pore[2] |
| Binding Site | Outside the channel pore on the VSD4[1] | Neurotoxin receptor site 1 at the external mouth of the pore |
| Nav1.7 Potency (IC50) | ~0.34 µM | ~18.6 nM |
| Selectivity | Selective against Nav1.5 (IC50 ~38.3 µM)[1] | Broadly potent against TTX-sensitive Nav channels (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) |
| In Vivo Efficacy | Alleviates mechanical allodynia in a mouse model of neuropathic pain | Demonstrates analgesic effects in various rodent models of neuropathic, inflammatory, and visceral pain |
In Vitro Performance: Potency and Selectivity
The in vitro inhibitory activities of this compound and tetrodotoxin on the Nav1.7 channel have been characterized using electrophysiological techniques. These studies reveal significant differences in their potency and selectivity, stemming from their distinct mechanisms of action.
| Compound | Nav1.7 IC50 | Nav1.5 IC50 | Selectivity (Nav1.5/Nav1.7) | Cell Line | Method |
| This compound | 0.34 µM[1] | 38.3 µM[1] | ~113-fold | Not Specified | Electrophysiology[1] |
| Tetrodotoxin | 18.6 ± 1.0 nM | Not applicable (TTX-resistant) | High | Not Specified | Electrophysiology |
This compound exhibits a sub-micromolar potency for Nav1.7 and demonstrates significant selectivity over the cardiac sodium channel Nav1.5, which is a critical consideration for minimizing cardiovascular side effects. In contrast, tetrodotoxin is a highly potent blocker of Nav1.7, with IC50 values in the low nanomolar range. However, TTX's utility is tempered by its broad activity against other TTX-sensitive sodium channel isoforms, which can lead to off-target effects.
In Vivo Efficacy in Preclinical Pain Models
Both this compound and tetrodotoxin have demonstrated analgesic effects in animal models of pain, underscoring the therapeutic potential of Nav1.7 blockade.
This compound: Intraperitoneal injection of this compound has been shown to significantly alleviate mechanical allodynia in a mouse model of neuropathic pain induced by partial spinal transection. This finding supports the role of Nav1.7 in the maintenance of neuropathic pain and highlights the potential of VSD4-targeting inhibitors as a therapeutic strategy.
Tetrodotoxin: A broader range of preclinical studies have evaluated the efficacy of TTX. Systemic or local administration of TTX has been shown to reduce pain-like behaviors in various rodent models, including those for neuropathic, inflammatory, and visceral pain.
Experimental Methodologies
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments. A detailed, representative protocol for such an experiment is provided below.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Nav1.7 Inhibition Assay
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used for their low endogenous sodium currents.
-
Cells are transiently or stably transfected with the alpha subunit of human Nav1.7 (SCN9A) and auxiliary beta subunits (e.g., β1 and β2) to ensure proper channel expression and function.
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
3. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV to ensure most channels are in the resting state.
-
Nav1.7 currents are elicited by a depolarizing voltage step, for example, to 0 mV for 20-50 ms.
-
To determine the concentration-response relationship, the compound of interest (this compound or TTX) is applied at increasing concentrations to the bath solution.
-
The peak inward sodium current is measured at each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration relative to the control (vehicle) response.
-
The IC50 and Hill coefficient are determined by fitting the concentration-response data to the following equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.
Visualizing the Mechanisms and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
This compound and tetrodotoxin represent two distinct approaches to the pharmacological blockade of the Nav1.7 channel. TTX is a highly potent, non-selective pore blocker of TTX-sensitive sodium channels, which has been invaluable as a research tool and shows efficacy in preclinical pain models, though its lack of selectivity presents a challenge for therapeutic development. This compound, on the other hand, is a more selective, allosteric inhibitor that targets the VSD4 of Nav1.7. While less potent than TTX, its selectivity, particularly against Nav1.5, and its demonstrated in vivo efficacy make it a promising lead compound for the development of novel, non-opioid analgesics. The choice between these or similar compounds for research and development will depend on the specific scientific question being addressed, with considerations for potency, selectivity, and mechanism of action being paramount.
References
GNE-0439 vs. Saxitoxin: A Comparative Guide to Sodium Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sodium channel selectivity of GNE-0439 and saxitoxin (B1146349), two prominent molecules in sodium channel research. Understanding the distinct selectivity profiles of these compounds is crucial for their application in basic research and as starting points for novel therapeutic development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the distinct mechanisms of action.
Executive Summary
This compound is a modern, selective inhibitor of the Nav1.7 sodium channel subtype, a key target in pain research. It exhibits a significant selectivity margin against other subtypes, notably the cardiac channel Nav1.5. In contrast, saxitoxin, a potent marine neurotoxin, is a broad-spectrum blocker of most tetrodotoxin-sensitive (TTX-S) sodium channel isoforms. While historically a critical tool for studying sodium channels, its lack of subtype selectivity presents challenges for therapeutic applications. Recent findings have also revealed a surprisingly lower potency of saxitoxin against human Nav1.7 compared to other TTX-S subtypes.
Quantitative Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound and saxitoxin against various voltage-gated sodium channel (Nav) subtypes. The data highlights the stark contrast in their selectivity profiles.
| Sodium Channel Subtype | This compound IC50 (µM) | Saxitoxin IC50 (nM) | Predominant Location | Key Function |
| Nav1.1 | Data not available | Potent Blocker (TTX-S) | Central Nervous System (CNS) | Neuronal excitability |
| Nav1.2 | Data not available | Potent Blocker (TTX-S) | CNS | Neuronal excitability |
| Nav1.3 | Data not available | Potent Blocker (TTX-S) | CNS (embryonic), Peripheral Nervous System (PNS) | Neuronal development, injury response |
| Nav1.4 | Data not available | 2.8 (rat)[1] | Skeletal Muscle | Muscle contraction |
| Nav1.5 | 38.3[2] | TTX-Resistant | Cardiac Muscle | Cardiac action potential |
| Nav1.6 | Data not available | Potent Blocker (TTX-S) | CNS, PNS | Neuronal excitability |
| Nav1.7 | 0.34[2] | 702 (human)[1] | PNS (nociceptors) | Pain signaling |
| Nav1.8 | Data not available | TTX-Resistant | PNS (nociceptors) | Pain signaling |
| Nav1.9 | Data not available | TTX-Resistant | PNS (nociceptors) | Inflammatory pain |
Mechanism of Action and Binding Sites
The differing selectivity of this compound and saxitoxin stems from their distinct binding sites and mechanisms of action on the sodium channel alpha subunit.
Saxitoxin is a pore blocker. It binds to site 1 of the sodium channel, which is located at the outer pore of the channel.[3] By physically occluding the pore, saxitoxin prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials.[3] This mechanism is common to most TTX-sensitive isoforms, leading to its broad activity.
This compound , conversely, is a voltage-sensor domain (VSD) modulator. It binds to the VSD of domain IV (VSD4) of the Nav1.7 channel. This interaction stabilizes the channel in a non-conducting state, but through a mechanism distinct from pore blockage. The subtype selectivity of this compound arises from specific amino acid differences in the VSD4 region among different Nav subtypes.
Experimental Protocols
The determination of sodium channel selectivity and potency for compounds like this compound and saxitoxin is primarily achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single cell.
1. Cell Preparation:
-
Mammalian cell lines (e.g., HEK293 or CHO) are stably transfected to express the specific human Nav subtype of interest (e.g., Nav1.1, Nav1.5, Nav1.7).
-
Cells are cultured under standard conditions and harvested for experiments.
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
The micropipette is brought into contact with a single cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
3. Voltage-Clamp Protocol:
-
The cell membrane potential is clamped at a holding potential (e.g., -120 mV) where the sodium channels are in a closed, resting state.
-
A series of depolarizing voltage steps are applied to elicit sodium currents. The specific voltage protocol can be designed to study the compound's interaction with different channel states (resting, open, inactivated).
-
The resulting ionic currents are measured and recorded.
4. Compound Application and Data Analysis:
-
A baseline recording of the sodium current is established.
-
The test compound (this compound or saxitoxin) is applied to the cell via a perfusion system at various concentrations.
-
The effect of the compound on the peak sodium current is measured.
-
The percentage of current inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
Automated Patch-Clamp Systems
For higher throughput screening, automated patch-clamp (APC) platforms (e.g., QPatch, Patchliner, SyncroPatch) are utilized. These systems automate the process of cell capture, sealing, and compound application, allowing for the rapid testing of compounds on multiple Nav subtypes.[7][8][9][10][11] The fundamental principles of voltage-clamp electrophysiology remain the same.
Conclusion
This compound and saxitoxin represent two distinct classes of sodium channel inhibitors with vastly different selectivity profiles. This compound, a VSD4 modulator, offers high selectivity for Nav1.7, making it a valuable tool for studying the specific roles of this channel and a promising lead for the development of novel analgesics. Saxitoxin, a classic pore blocker, remains an important pharmacological tool for its potent, broad-spectrum inhibition of TTX-sensitive sodium channels. However, its lack of subtype selectivity and lower than expected potency against human Nav1.7 underscore the need for more selective probes in modern drug discovery. The choice between these two compounds will ultimately depend on the specific research question and the desired level of sodium channel subtype specificity.
References
- 1. pnas.org [pnas.org]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Voltage-gated sodium channel impairing toxin ~ VenomZone [venomzone.expasy.org]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Nav1.9 - Wikipedia [en.wikipedia.org]
- 6. The Voltage-Gated Sodium Channel Nav1.9 Is an Effector of Peripheral Inflammatory Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NaV1.9 Inhibitor Screening: high-throughput screening [metrionbiosciences.com]
A Comparative Guide to the Antagonism of Nav1.7 by GNE-0439: A Schild Analysis Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic properties of GNE-0439, a selective inhibitor of the voltage-gated sodium channel Nav1.7. While a classical Schild analysis is the gold standard for characterizing competitive antagonists, this compound's mechanism of action suggests a non-competitive interaction. This guide will first elucidate the principles of Schild analysis and then present the available experimental data for this compound, contextualizing its inhibitory effects in comparison to a theoretical competitive antagonist.
Understanding Schild Analysis
Schild analysis is a cornerstone of pharmacology for quantifying the interaction between a receptor and a competitive antagonist. It relies on the principle that a competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve without altering the maximum response. The degree of this shift is used to determine the antagonist's affinity, expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response as in the absence of the antagonist.[1][2]
A linear Schild plot with a slope of 1 is the hallmark of competitive antagonism, indicating that the antagonist binds reversibly to the same site as the agonist.[3][4][5] Deviations from this, such as a non-linear plot or a slope other than 1, point towards non-competitive or other complex inhibitory mechanisms.[5][6]
This compound: A Non-Competitive Antagonist of Nav1.7
This compound is a novel and selective inhibitor of the Nav1.7 sodium channel, a key player in pain signaling pathways.[7][8][9] Unlike competitive antagonists that vie for the same binding site as the endogenous ligand (in this case, the channel's activation gate), this compound binds to the voltage-sensing domain 4 (VSD4) of the channel, a region distinct from the pore.[7][8][10] This binding mechanism strongly suggests that this compound acts as a non-competitive or allosteric inhibitor, modulating channel function without directly blocking the ion conduction pathway.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been determined through electrophysiological studies, which directly measure the flow of ions through the Nav1.7 channel. The key metric for its potency is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the channel's current by 50%.
| Parameter | This compound | Alternative Nav1.7 Inhibitors | Reference |
| Target | Nav1.7 | Nav1.5, Mutant N1742K | [7][8][11] |
| IC50 | 0.34 µM | 38.3 µM, 0.37 µM | [7][8][11] |
| Mechanism | VSD4 Binder (Non-competitive) | Various (Pore blockers, etc.) | [7][8][10] |
Comparative Analysis: this compound vs. a Theoretical Competitive Antagonist
A direct Schild analysis of this compound has not been published, likely because its non-competitive mechanism would not yield a classical linear Schild plot. The following table compares the expected outcomes of key pharmacological parameters for this compound versus a hypothetical competitive antagonist of Nav1.7.
| Parameter | This compound (Non-competitive) | Theoretical Competitive Antagonist |
| Agonist Dose-Response Curve | Depression of maximal response | Parallel rightward shift, no change in maximum |
| Schild Plot | Non-linear, slope may deviate from 1 | Linear, slope of 1 |
| pA2 Value | Not applicable in the classical sense | Quantifies antagonist affinity |
| Effect of Increasing Agonist Concentration | Antagonism is not surmounted | Antagonism can be overcome |
Experimental Protocols
The characterization of this compound's antagonism of Nav1.7 is primarily achieved through patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition
Objective: To measure the effect of this compound on the ionic currents mediated by Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE) or a manual setup.[12][13]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
-
-
Voltage Protocol:
-
Compound Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to the final desired concentrations in the external solution. The compound is perfused onto the cells for a sufficient time to reach equilibrium before recording.
-
Data Analysis: The peak inward current in the presence of different concentrations of this compound is measured and normalized to the control current (in the absence of the compound). The resulting concentration-response data are fitted to a Hill equation to determine the IC50 value.
Visualizing the Molecular Landscape
Nav1.7 Signaling in Nociception
The Nav1.7 channel is a critical component of the pain signaling pathway in nociceptive neurons. Its activation leads to the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.
Caption: The role of Nav1.7 in pain signaling and its inhibition by this compound.
Experimental Workflow for Schild Analysis
The following diagram illustrates the logical flow of a Schild analysis experiment to characterize a competitive antagonist.
Caption: A flowchart outlining the key steps in performing a Schild analysis.
References
- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 2. sciencing.com [sciencing.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesson 6 [pdg.cnb.uam.es]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. pnas.org [pnas.org]
- 11. This compound | TargetMol [targetmol.com]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive analysis of the potency and selectivity of leading Nav1.7 inhibitors, providing researchers with the critical data and methodologies needed to advance the development of novel analgesics.
The voltage-gated sodium channel Nav1.7 has been identified as a critical player in human pain signaling, making it a primary target for the development of new pain therapeutics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[1] This genetic validation has spurred significant efforts in the discovery and development of selective Nav1.7 inhibitors. This guide provides a head-to-head in vitro comparison of several key Nav1.7 inhibitors, presenting their potency and selectivity profiles alongside detailed experimental protocols to aid researchers in their quest for more effective pain therapies.
Comparative Potency and Selectivity of Nav1.7 Inhibitors
The following table summarizes the in vitro potency (IC50) of various inhibitors against the human Nav1.7 channel and other Nav channel isoforms. This head-to-head comparison is essential for evaluating the selectivity of these compounds, a crucial factor in minimizing off-target effects. The data has been compiled from multiple studies utilizing patch-clamp electrophysiology on heterologous expression systems.
| Compound | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.8 IC50 (nM) | Selectivity Fold (Nav1.5/Nav1.7) |
| PF-05089771 | 11[2] | - | >10,000[3] | >10,000[3] | >10,000[3] | >10,000[3] | - | >10,000[3] | >909 |
| GX-936 | 1[2] | - | - | - | - | - | - | - | - |
| GNE-0439 | 340[2] | - | - | - | - | 38,300[2] | - | - | 113 |
| ST-2262 | 72[4] | >100,000[4] | >100,000[4] | 65,300[4] | >100,000[4] | >100,000[4] | 17,900[4] | >100,000[4] | >1388 |
| Tsp1a | 10.3[5] | 452[5] | 245[5] | >2,000[5] | >2,000[5] | >2,000[5] | >2,000[5] | >2,000[5] | >194 |
| Tetrodotoxin (TTX) | 43[6] | - | - | - | - | - | - | - | - |
| Tetracaine | 3,600[2] | - | - | - | - | - | - | - | - |
Note: "-" indicates that data was not available in the cited sources. The selectivity fold is a key metric calculated by dividing the IC50 for the off-target channel (e.g., Nav1.5) by the IC50 for Nav1.7. A higher number indicates greater selectivity.
Experimental Protocols
The following methodologies are representative of the in vitro patch-clamp electrophysiology techniques used to characterize Nav1.7 inhibitors.
Cell Culture and Transfection
HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are commonly used for the stable or transient expression of human Nav1.7 channels.[1][7] These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] For stable cell lines, a selection antibiotic such as G418 (Geneticin) is added to the culture medium.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For patch-clamp experiments, cells are plated onto glass coverslips coated with poly-D-lysine.[1]
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings are performed to measure the ionic currents flowing through the Nav1.7 channels.[7] This can be done using manual patch-clamp setups or automated systems like the Patchliner, QPatch, or SyncroPatch.[1][8]
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[1][9]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.[1][7] Cesium Fluoride (CsF) is used to block potassium channels and isolate the sodium currents.
Recording Procedure:
-
A glass micropipette with a tip diameter of approximately 1-2 µm is filled with the internal solution and brought into contact with a cell.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.
-
A holding potential, typically around -120 mV, is applied to the cell to ensure that the Nav1.7 channels are in a closed, ready-to-activate state.[6]
-
Voltage protocols are applied to elicit channel opening (activation) and closing (inactivation). A typical activation protocol involves depolarizing voltage steps from the holding potential to various test potentials (e.g., -60 mV to +50 mV).[6]
-
The resulting sodium currents are recorded and amplified.
-
To determine the IC50 of an inhibitor, concentration-response curves are generated by applying increasing concentrations of the compound to the external solution and measuring the corresponding reduction in the peak sodium current.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical whole-cell patch-clamp experiment for testing Nav1.7 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 4. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanion.de [nanion.de]
- 7. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
A detailed analysis of GNE-0439's performance against various Nav1.7 mutant channels reveals its potential as a selective inhibitor. This guide provides a comparative overview of its efficacy alongside other notable inhibitors, supported by experimental data and detailed methodologies for researchers in pain therapeutics.
The voltage-gated sodium channel Nav1.7 is a critical player in pain signaling, and mutations in its encoding gene, SCN9A, are linked to a spectrum of pain disorders. Gain-of-function mutations can lead to conditions of extreme pain such as Inherited Erythromelalgia (IEM), Paroxysmal Extreme Pain Disorder (PEPD), and small fiber neuropathy, while loss-of-function mutations can result in a congenital inability to feel pain. This makes Nav1.7 a prime target for the development of novel analgesics. This compound is a novel inhibitor of Nav1.7, and this guide provides a comprehensive comparison of its efficacy on various mutant Nav1.7 channels against other known inhibitors like PF-05089771 and GX-936.
Quantitative Efficacy of Nav1.7 Inhibitors
The inhibitory potential of this compound and its alternatives has been evaluated against wild-type and various mutant Nav1.7 channels. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Channel | IC50 (µM) | Percent Inhibition | Notes |
| This compound | Wild-type Nav1.7 | 0.34[1] | ||
| Nav1.7 N1742K | 0.37[1] | This mutation is located in the pore region of the channel. | ||
| Nav1.7 R1608A | 41.0 ± 12.8% at 66 µM[1] | This mutation is in the voltage-sensor domain (VSD4) and significantly reduces the potency of VSD4-binding drugs. | ||
| PF-05089771 | Wild-type Nav1.7 | 0.011[1] | A potent arylsulfonamide inhibitor that binds to VSD4. | |
| GX-936 | Wild-type Nav1.7 | 0.001[1] | A highly potent arylsulfonamide inhibitor that also binds to VSD4. |
Mechanism of Action and Binding Sites
This compound is a novel Nav1.7-selective inhibitor that possesses a carboxylic acid group and binds to the voltage-sensor domain 4 (VSD4) of the channel, outside of the pore.[1] This is in contrast to local anesthetics and other non-selective blockers that typically bind within the channel pore. The reduced efficacy of this compound against the R1608A mutant strongly supports its binding to the VSD4 domain.[1]
Alternative inhibitors such as PF-05089771 and GX-936 are also known to be potent and selective VSD4 binders.[1] The structural differences between these arylsulfonamides and this compound, which has an amino acid-like constituent, may influence their interaction with the channel and their overall pharmacological profile.[1]
Signaling Pathways and Pathophysiology of Nav1.7 Mutations
Gain-of-function mutations in Nav1.7 lead to hyperexcitability of nociceptive neurons, the primary sensory neurons responsible for transmitting pain signals. These mutations typically alter the gating properties of the channel in several ways:
-
Hyperpolarizing shift in activation: The channel opens at more negative membrane potentials, making it easier for the neuron to fire an action potential.
-
Slower deactivation: The channel remains open for a longer duration, leading to an increased influx of sodium ions.
-
Impaired inactivation: The channel fails to properly inactivate after opening, resulting in a persistent sodium current that can lead to spontaneous firing.
Loss-of-function mutations, on the other hand, result in a non-functional or hypo-functional channel, preventing the generation and propagation of action potentials in nociceptive neurons and leading to an inability to perceive pain.
References
Comparative Analysis of GNE-0439: A Guide for Researchers
An Important Clarification on the Mechanism of Action of GNE-0439
Initial interest in this compound for this comparative guide was centered on its potential role as an eIF2B activator within HEK293 and CHO cells. However, a comprehensive review of the current scientific literature reveals that this compound is consistently characterized as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4][5][6] There is currently no published evidence to support the hypothesis that this compound functions as an activator of eIF2B or modulates the integrated stress response.
Furthermore, the available research on this compound has been conducted exclusively in HEK293 cells stably expressing the Nav1.7 channel.[4] To date, there are no published studies investigating the effects of this compound in CHO cells. Therefore, a direct comparative analysis of this compound in HEK293 versus CHO cells is not feasible at this time.
This guide will proceed by presenting the established scientific data on this compound as a Nav1.7 inhibitor in HEK293 cells, adhering to the core requirements of data presentation, experimental protocols, and mandatory visualizations.
Data Presentation: this compound Performance in HEK293 Cells
The following table summarizes the quantitative data on the inhibitory activity of this compound against various sodium channel subtypes expressed in HEK293 cells.
| Target | Cell Line | Assay Type | IC50 Value | Selectivity vs. Nav1.5 | Reference |
| Nav1.7 | HEK293 | Electrophysiology | 0.34 µM | >100-fold | [3][4] |
| Nav1.5 | HEK293 | Electrophysiology | 38.3 µM | - | [3][4] |
| Nav1.7 (N1742K mutant) | HEK293 | Membrane Potential Assay | 0.37 µM | - | [3][4] |
| Nav1.7 (R1608A mutant) | HEK293 | Electrophysiology | >50 µM | - | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound in HEK293 cells.
HEK293 Stable Cell Line Generation and Culture
-
Cell Line: HEK293 cells were used for the stable expression of Nav1.7 and Nav1.5 channels.
-
Expression System: The channels were cloned into a tetracycline-inducible system (pcDNA6/TR).
-
Culture Medium: Cells were grown in DMEM high-glucose medium supplemented with 10% Tet-free FBS, 2 mM L-glutamine, 5 µg/mL blasticidin, and 400 µg/mL Zeocin.
-
Culture Conditions: Cells were maintained at 37°C in a 5% CO2 incubator.
-
Induction of Expression: Channel expression was induced with 1 µg/mL doxycycline (B596269) when the cell cultures reached approximately 70% confluency.[4]
Electrophysiology Assays
-
Platform: Automated patch-clamp electrophysiology was used to measure the inhibitory effect of this compound on sodium channel currents.
-
Voltage Protocol: A voltage protocol was applied to elicit sodium currents, and the effect of different concentrations of this compound was measured.
-
Data Analysis: The concentration-response data was fitted to a standard IC50 equation to determine the potency of this compound.
Membrane Potential Assays
-
Principle: A fluorescence-based membrane potential assay was used to assess the activity of this compound on wild-type and mutant Nav1.7 channels.
-
Procedure:
-
HEK293 cells stably expressing the channel of interest were plated in 384-well plates.
-
The cells were loaded with a fluorescent membrane potential dye.
-
A baseline fluorescence measurement was taken.
-
This compound was added at various concentrations.
-
The channels were activated (e.g., with veratridine (B1662332) for wild-type or 1KαPMTX for the N1742K mutant).
-
The change in fluorescence, indicative of membrane potential changes, was measured.
-
-
Data Analysis: The inhibition of the activator-evoked response by this compound was used to determine its inhibitory activity.[3][4]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a Nav1.7 inhibitor.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for characterizing this compound in HEK293 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | Nav1.5 channel/Nav1.7 channel Inhibitor | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal of GNE-0439: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential logistical and safety information for the proper disposal of GNE-0439, a potent and selective Nav1.7 channel inhibitor.
While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, adherence to standard laboratory safety protocols is crucial to minimize risk and ensure a safe working environment. The following procedures provide a clear, step-by-step guide for the disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of accidental exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if handling large quantities. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether in its pure form or as residual waste, should follow a structured protocol to ensure safety and compliance with institutional and regulatory standards.
-
Decontamination of Labware: All labware and surfaces that have come into contact with this compound should be thoroughly decontaminated. A recommended method is to scrub the contaminated surfaces with alcohol.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials from spill cleanups, in a clearly labeled, sealed container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with a non-reactive absorbent material like diatomite or universal binders.
-
-
Waste Segregation: Although not classified as hazardous, it is good laboratory practice to segregate chemical waste from general waste. The container with this compound waste should be stored in a designated chemical waste area.
-
Final Disposal: Dispose of the sealed waste container in accordance with all applicable local, regional, and national regulations for non-hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Spill Management
In the event of an accidental spill of this compound, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate non-essential personnel.
-
Containment: Prevent the further spread of the spill.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, use a finely-powdered, liquid-binding material to absorb the solution.
-
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials as outlined in the disposal procedure above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling GNE-0439
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with GNE-0439. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses | Must be worn to protect against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Body | Laboratory Coat | To protect skin and clothing. |
Hazard Identification and Safety Precautions
While a comprehensive safety data sheet (SDS) for this compound is not publicly available, general precautions for handling chemical compounds of this nature should be strictly followed. Assume the compound is hazardous until proven otherwise.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled.
-
Inhalation: Avoid breathing dust or aerosols. Handle in a well-ventilated area, preferably in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Condition | Recommendation |
| Storage Temperature (Solid) | Store powder at -20°C for up to 3 years.[1] |
| Storage Temperature (In Solvent) | Store at -80°C for up to 1 year.[1] |
| General Handling | Avoid repeated freeze-thaw cycles. Aliquot solutions for storage. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste Categorization: Classify waste containing this compound as chemical waste.
-
Containerization: Use a designated, sealed, and clearly labeled waste container.
-
Disposal Route: Dispose of through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
